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  • Product: 4,5-Dimethylthiophene-3-carbonyl chloride
  • CAS: 1160248-80-5

Core Science & Biosynthesis

Foundational

4,5-Dimethylthiophene-3-carbonyl chloride MSDS and safety data

An In-depth Technical Guide to the Safe Handling of 4,5-Dimethylthiophene-3-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purpos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4,5-Dimethylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). An official MSDS for 4,5-Dimethylthiophene-3-carbonyl chloride (CAS No. 1160248-80-5) was not available at the time of writing. The following safety data and handling protocols have been synthesized from information on structurally related thiophene carbonyl chloride derivatives.[1][2][3][4] It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

Section 1: Chemical Identity and Properties

Table 1: Chemical Identification

PropertyValueSource
Chemical Name 4,5-Dimethylthiophene-3-carbonyl chloride-
CAS Number 1160248-80-5[1]
Molecular Formula C₇H₇ClOS[2]
Molecular Weight 174.65 g/mol [2]
Purity Typically ≥95%[3]

Section 2: Hazard Identification and GHS Classification

Based on data from analogous thiophene carbonyl chlorides, 4,5-Dimethylthiophene-3-carbonyl chloride should be treated as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity, particularly with moisture.

Anticipated GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [5]

  • H318: Causes serious eye damage. [5]

  • H335: May cause respiratory irritation. [6]

  • EUH014: Reacts violently with water. (Implied from the reactivity of acid chlorides)

Signal Word: Danger [5][7][8]

Hazard Pictograms:

corrosive

Potential Health Effects:

  • Eye Contact: Causes severe eye burns and potential for permanent eye damage.[5]

  • Skin Contact: Causes severe skin burns.[5] May be harmful if absorbed through the skin.

  • Inhalation: May cause respiratory irritation and be harmful if inhaled.[6]

  • Ingestion: May be harmful if swallowed.[6]

Section 3: First-Aid Measures

Immediate medical attention is required for all routes of exposure.

Table 2: First-Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[11] Continue rinsing. Seek immediate medical attention.[8][12]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7][12] Seek immediate medical attention.[7][12]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][10] If not breathing, give artificial respiration.[10] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[7][8][12]
Ingestion Do NOT induce vomiting.[7][8][12] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][12]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[9][11]

  • Unsuitable Extinguishing Media: Do NOT use water, as acid chlorides react violently with water, producing toxic hydrogen chloride gas.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[10][13] Containers may explode when heated.[10][13]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][10][13]

Section 5: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[6] Wear appropriate personal protective equipment (PPE) as specified in Section 7. Ensure adequate ventilation.[6] Avoid breathing vapors, mist, or gas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Absorb spillage with non-combustible, inert absorbent material (e.g., sand, silica gel, acid binder).[7] Collect and place in a suitable, closed container for disposal.[7][9]

Section 6: Handling and Storage

Handling:

  • Use only in a chemical fume hood.[9]

  • Do not get in eyes, on skin, or on clothing.[9]

  • Avoid breathing dust, vapor, mist, or gas.[9]

  • Handle under an inert atmosphere.[7]

  • Keep away from heat, sparks, and open flames.[10]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly closed.[9][10]

  • Store in a corrosives area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[7][11]

  • Moisture sensitive.[7]

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[9] Use adequate ventilation to keep airborne concentrations low.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10][12]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][10][12]

    • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9][10]

Section 8: Stability and Reactivity

  • Reactivity: May react violently with water.

  • Chemical Stability: Stable under normal, dry storage conditions.[11] Moisture sensitive.[7]

  • Possibility of Hazardous Reactions: Hazardous polymerization has not been reported to occur under normal temperatures and pressures.[11]

  • Conditions to Avoid: Exposure to moist air or water, excess heat, and ignition sources.[7][13]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and water.[7][11]

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating smoke, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[10][11][13]

Section 9: Toxicological Information

The toxicological properties of 4,5-Dimethylthiophene-3-carbonyl chloride have not been fully investigated.[10][12] Based on its chemical structure and the data for related compounds, it is presumed to be corrosive and potentially toxic.

Section 10: Disposal Considerations

Waste disposal methods should be in compliance with all federal, state, and local regulations.[11] Dispose of contents and/or container to an approved waste disposal plant.[7][10]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work Exclusively in Fume Hood prep3->handle1 Proceed to Handling handle2 Handle Under Inert Atmosphere handle1->handle2 emergency1 In Case of Spill: Evacuate and Ventilate handle1->emergency1 Spill handle3 Dispense Carefully, Avoid Inhalation handle2->handle3 handle4 Keep Away from Water and Incompatibles handle3->handle4 emergency3 In Case of Exposure: Use Safety Shower/Eyewash handle3->emergency3 Exposure clean1 Decontaminate Glassware handle4->clean1 After Experiment clean2 Wipe Down Work Area clean1->clean2 clean3 Dispose of Waste in a Labeled, Sealed Container clean2->clean3 emergency2 Absorb with Inert Material emergency1->emergency2 emergency4 Seek Immediate Medical Attention emergency3->emergency4

Caption: Workflow for Safe Handling of 4,5-Dimethylthiophene-3-carbonyl chloride.

References

  • Safety Data Sheet. (2019-12-28). [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

  • MDPI. Thiophene-3-carbonyl Chloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4,5-Dimethylthiophene-3-carbonyl Chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethylthiophene-3-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Given the compound's react...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethylthiophene-3-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Given the compound's reactive nature as an acyl chloride, this document emphasizes both theoretical solubility predictions and practical, field-proven methodologies for its empirical determination.

Executive Summary: The Challenge of Acyl Chloride Solubility

4,5-Dimethylthiophene-3-carbonyl chloride (CAS No. 1160248-80-5) is a bifunctional molecule, possessing both the aromatic, relatively nonpolar dimethylthiophene backbone and the highly reactive, polar carbonyl chloride group.[1] This duality governs its solubility, which is not merely a physical dissolution but a competition between solvation and chemical reaction. Acyl chlorides are notoriously reactive, particularly with protic solvents like water and alcohols, with which they can react violently to form carboxylic acids and esters, respectively.[2][3] Therefore, a thorough understanding of its solubility profile in inert organic solvents is critical for its effective use in synthesis, purification, and formulation.

Physicochemical Properties & Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of 4,5-dimethylthiophene-3-carbonyl chloride dictates its behavior.

  • Molecular Structure: The thiophene ring with two methyl substituents presents a lipophilic character.

  • Functional Group: The carbonyl chloride group (-COCl) is highly polar and electrophilic, making the molecule susceptible to nucleophilic attack.

  • Reactivity: The primary consideration is the high reactivity of the acyl chloride functional group. This reactivity precludes the use of protic solvents (e.g., water, methanol, ethanol) and nucleophilic basic solvents (e.g., amines) for simple solubility measurements, as they would lead to degradation of the compound.[2][3][4]

Based on these characteristics, we can predict its general solubility behavior in common aprotic organic solvents.

Table 1: Predicted Solubility of 4,5-Dimethylthiophene-3-carbonyl Chloride
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexanes, Toluene, BenzeneModerate to HighThe dimethylthiophene core is nonpolar and will interact favorably with these solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN)HighThese solvents offer a balance of polarity to solvate the carbonyl chloride group without being nucleophilic enough to cause rapid reaction under anhydrous conditions. DCM and chloroform are often excellent choices.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High, but with cautionWhile likely highly soluble, these solvents can contain water impurities and may not be fully inert. DMF can sometimes act as a catalyst for acyl chloride reactions.[5] Use of fresh, anhydrous grades is essential.
Protic Solvents Water, Methanol, EthanolIncompatible (Reactive) These solvents will react exothermically to form the corresponding carboxylic acid or ester.[2][3] They do not form stable solutions.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust experimental protocol is required. The following methodology is designed to provide accurate, quantitative solubility data while ensuring the integrity of the compound. This protocol is a self-validating system, incorporating controls and checks to account for the compound's reactivity.

Core Principle: The Isothermal Saturation Method

The most reliable method for determining the solubility of a reactive compound is to create a saturated solution at a constant temperature in an inert atmosphere, and then quantify the concentration of the dissolved solute in a filtered aliquot.

Materials and Equipment
  • 4,5-dimethylthiophene-3-carbonyl chloride (high purity)

  • Anhydrous grade organic solvents (DCM, Toluene, ACN, etc.)

  • Inert gas supply (Nitrogen or Argon)

  • Temperature-controlled shaker or stir plate

  • Glass vials with PTFE-lined screw caps

  • Syringes and 0.22 µm PTFE syringe filters

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,5-dimethylthiophene-3-carbonyl chloride to a series of vials (a separate vial for each solvent). An excess is visually confirmed by the presence of undissolved solid.

    • Add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial.

    • Blanket the headspace of each vial with inert gas and seal tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a set period (e.g., 24 hours). This duration should be sufficient to reach saturation. A kinetic study can be performed to determine the minimum equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 0.5 mL) into a syringe, ensuring no solid particles are disturbed.

    • Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. The filter removes any remaining microscopic solid particles.

    • Accurately weigh the filtered aliquot to determine its mass.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of calibration standards of 4,5-dimethylthiophene-3-carbonyl chloride of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered aliquot with the mobile phase to a concentration that falls within the calibration curve range.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Integrate the peak area corresponding to the compound and determine its concentration in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for all dilutions. Solubility is typically expressed in mg/mL or mol/L.

Causality and Self-Validation
  • Why Anhydrous Solvents? To prevent hydrolysis or solvolysis of the acyl chloride, ensuring that the measurement reflects true physical solubility, not a reaction rate.[5]

  • Why an Inert Atmosphere? To prevent reaction with atmospheric moisture.[5]

  • Why Filtration? To ensure that the quantified sample contains only dissolved solute, not suspended microparticles, which would artificially inflate the solubility value.

  • Why HPLC/NMR? These are highly specific and quantitative techniques. They can also be used to confirm that no significant degradation of the compound has occurred during the experiment by checking for the appearance of new peaks (e.g., the corresponding carboxylic acid).

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of 4,5-dimethylthiophene-3-carbonyl chloride.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess compound to vial B Add precise volume of anhydrous solvent A->B C Blanket with N2/Ar and seal B->C D Equilibrate at 25°C for 24h C->D E Settle solids for 1h D->E F Draw supernatant with syringe E->F G Filter through 0.22µm PTFE filter F->G H Dilute aliquot for analysis G->H I Quantify concentration via HPLC H->I J Result: Quantitative Solubility (mg/mL)

Caption: Experimental workflow for solubility determination.

Conclusion for the Practicing Scientist

The solubility of 4,5-dimethylthiophene-3-carbonyl chloride is fundamentally dictated by its high reactivity. While it is predicted to be readily soluble in a range of common anhydrous aprotic solvents, particularly chlorinated solvents and ethers, empirical verification is essential for any process development. The protocol detailed herein provides a reliable and scientifically sound method for obtaining quantitative solubility data. By understanding the causal relationships between molecular structure, solvent choice, and experimental design, researchers can confidently handle this versatile reagent, ensuring both the accuracy of their results and the integrity of their synthetic pathways.

References

  • 4,5-dimethylthiophene-3-carbonyl chloride | 1160248-80-5 - Sigma-Aldrich.

  • 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • 4,5-dimethylthiophene-3-carbonyl chloride | SCBT - Santa Cruz Biotechnology.

  • An introduction to acyl chlorides (acid chlorides) - Chemguide.

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate.

  • Acyl chlorides - YouTube.

Sources

Foundational

Difference between 2,5-dimethyl and 4,5-dimethylthiophene-3-carbonyl chloride

[1] Executive Summary In medicinal chemistry and agrochemical scaffold design, the distinction between 2,5-dimethylthiophene-3-carbonyl chloride (Isomer A) and 4,5-dimethylthiophene-3-carbonyl chloride (Isomer B) is not...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and agrochemical scaffold design, the distinction between 2,5-dimethylthiophene-3-carbonyl chloride (Isomer A) and 4,5-dimethylthiophene-3-carbonyl chloride (Isomer B) is not merely structural—it is functional.[1]

While both serve as electrophilic acylating agents, their applications diverge based on C2-position reactivity .[1] Isomer A (2,5-dimethyl) is a "capped" scaffold, offering high stability against oxidative degradation and unwanted electrophilic substitution. Isomer B (4,5-dimethyl) retains a free


-position (C2), rendering it a versatile "growable" scaffold for fragment-based drug discovery (FBDD), albeit with reduced metabolic stability.[1]

This guide analyzes the physicochemical, synthetic, and reactive differences between these two isomers to inform selection in lead optimization.

Part 1: Structural & Electronic Analysis[1]

Steric and Electronic Environments

The thiophene ring is electron-rich, but the positioning of the methyl groups fundamentally alters the electronic landscape available to the carbonyl chloride moiety.

Feature2,5-Dimethylthiophene-3-carbonyl chloride 4,5-Dimethylthiophene-3-carbonyl chloride
Structure Methyls at C2 (

) and C5 (

).[1]
Methyls at C4 (

) and C5 (

).
C2 Position Blocked (Methylated).Open (Protonated).
Carbonyl Environment Flanked by C2-Me and C4-H.Flanked by C2-H and C4-Me.[1]
Electronic Nature Electronically saturated

-positions; resistant to oxidation.[1]
High electron density at unsubstituted C2; prone to oxidation/substitution.
Dominant Sterics High. C2-Me creates significant ortho-like hindrance to the carbonyl.[1]Moderate. C4-Me provides hindrance, but the C2-H side is accessible.
The "Alpha-Effect" in Thiophenes

In thiophene chemistry, the


-positions (C2/C5) are significantly more reactive toward electrophiles than the 

-positions (C3/C4).
  • 2,5-Isomer: Both

    
    -positions are blocked.[1] This forces any subsequent functionalization to occur at the difficult C4 position or on the methyl groups themselves (radical halogenation).
    
  • 4,5-Isomer: The highly reactive C2 (

    
    ) position is open. This makes the molecule susceptible to unwanted polymerization  or metabolic oxidation  (sulfoxide formation) in vivo, but allows for easy downstream derivatization (e.g., C-H activation).
    

ThiopheneComparison cluster_A 2,5-Dimethyl Isomer (Capped) cluster_B 4,5-Dimethyl Isomer (Reactive) A 2,5-Dimethylthiophene -3-carbonyl chloride A1 C2 & C5 Blocked (High Stability) A->A1 A2 Steric Bulk at C2 (Slow Nucleophilic Attack) A->A2 B 4,5-Dimethylthiophene -3-carbonyl chloride B1 C2 Open (alpha) (High Reactivity) B->B1 B2 Steric Bulk at C4 (Moderate Hindrance) B->B2

Caption: Comparative analysis of steric blocking and reactive sites. The 4,5-isomer retains the critical C2 reactive site.

Part 2: Synthetic Pathways (The Critical Divergence)

Accessing these two isomers requires fundamentally different strategies. The 2,5-isomer is accessible via direct Electrophilic Aromatic Substitution (EAS), whereas the 4,5-isomer typically requires de novo ring synthesis (Gewald Reaction) to avoid regioselectivity issues.

Synthesis of 2,5-Dimethylthiophene-3-carbonyl chloride

Mechanism: Friedel-Crafts Acylation.[2][3] Because the 2 and 5 positions are blocked, acylation of 2,5-dimethylthiophene forces the electrophile to the C3 position.

Protocol A: Friedel-Crafts Acylation

  • Reagents: 2,5-Dimethylthiophene (1.0 eq), Acetyl Chloride (1.1 eq), AlCl

    
     (1.2 eq), DCM (Solvent).
    
  • Procedure:

    • Cool AlCl

      
      /DCM suspension to 0°C.
      
    • Add Acetyl Chloride dropwise (forms acylium ion).

    • Add 2,5-Dimethylthiophene slowly (maintain <5°C).

    • Note: Reaction is regioselective for C3 due to steric blocking of

      
      -sites.[1]
      
    • Quench with ice water; extract organic layer.

    • Oxidation: Convert the resulting ketone to carboxylic acid (Haloform reaction or KMnO

      
      ) and then to acid chloride via SOCl
      
      
      
      .
Synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride

The Trap: Direct acylation of 2,3-dimethylthiophene will fail to produce the desired isomer.[1] The electrophile will attack the open C5 (


) position, yielding 4,5-dimethylthiophene-2-carbonyl chloride.[1]
The Solution:  The Gewald Reaction followed by Deamination.

Protocol B: Gewald Synthesis & Deamination

  • Step 1: Gewald Reaction

    • Reagents: Methyl ethyl ketone (MEK), Ethyl cyanoacetate, Elemental Sulfur (

      
      ), Morpholine.
      
    • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

    • Product: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1][4]

  • Step 2: Deamination (Sandmeyer-type)

    • Reagents: t-Butyl Nitrite (t-BuONO), THF, 60°C.[1]

    • Action: Converts the C2-Amino group to a diazonium species which is reductively eliminated (replaced by H).

    • Result: Ethyl 4,5-dimethylthiophene-3-carboxylate.[1][4]

  • Step 3: Hydrolysis & Chlorination

    • Hydrolysis (LiOH/THF/H

      
      O) 
      
      
      
      Carboxylic Acid.
    • Chlorination (SOCl

      
      , cat. DMF) 
      
      
      
      Target Acid Chloride .

SynthesisPath cluster_25 Route A: 2,5-Dimethyl Isomer cluster_45 Route B: 4,5-Dimethyl Isomer StartA 2,5-Dimethylthiophene StepA1 Friedel-Crafts Acylation (Regioselective at C3) StartA->StepA1 EndA 2,5-Dimethyl-3-carbonyl chloride StepA1->EndA StartB Methyl Ethyl Ketone + Cyanoacetate + S8 StepB1 Gewald Reaction (Forms 2-Amino-thiophene) StartB->StepB1 StepB2 Deamination (Removes C2-NH2) StepB1->StepB2 EndB 4,5-Dimethyl-3-carbonyl chloride StepB2->EndB

Caption: Synthetic divergence. Route B requires deamination to achieve the 4,5-substitution pattern.

Part 3: Reactivity Profile & Decision Matrix[1]

When using these acid chlorides to build libraries, the reactivity of the resulting amide/ester differs significantly.

Nucleophilic Substitution at Carbonyl[1]
  • 2,5-Isomer: The C2-methyl group exerts an "ortho-effect," twisting the carbonyl out of planarity with the thiophene ring. This reduces conjugation but increases steric hindrance to nucleophilic attack. Expect slower reaction rates with bulky amines compared to the 4,5-isomer.

  • 4,5-Isomer: The C4-methyl is less sterically demanding on the carbonyl approach vector than a C2-methyl.[1] Acylation reactions generally proceed faster.[1]

Scaffold Stability (Metabolism & Shelf-life)[1]
  • Oxidative Stability: The 4,5-isomer is prone to S-oxidation or C2-hydroxylation by cytochrome P450 enzymes because the electron-rich

    
    -position is accessible.[1] The 2,5-isomer is metabolically "hardened."
    
  • Polymerization: Acid chlorides of the 4,5-isomer can self-condense or polymerize at the C2 position under Lewis Acid conditions.

Comparative Data Table
Property2,5-Dimethyl Isomer4,5-Dimethyl Isomer
CAS (Acid Chloride) 57248-13-21160248-80-5
Precursor Availability High (Commercial commodity)Moderate (Requires synthesis)
C2 Reactivity Inert (Methylated)High (Nucleophilic/EAS active)
Hydrolytic Stability High (Steric shielding)Moderate
Preferred Use End-capping units; Stable cores.[1]Intermediate for bicyclic ring fusion.

Part 4: Experimental Protocol (Validation)

Protocol: Conversion of Carboxylic Acid to Acid Chloride Applicable to both isomers, but critical for the less stable 4,5-isomer.

  • Setup: Flame-dried 100 mL round-bottom flask, N

    
     atmosphere.
    
  • Charge: Add 4,5-dimethylthiophene-3-carboxylic acid (10 mmol) and anhydrous Toluene (30 mL).

  • Activation: Add Thionyl Chloride (SOCl

    
    , 15 mmol) dropwise.
    
  • Catalysis: Add DMF (1 drop) . Crucial: DMF forms the Vilsmeier-Haack reagent in situ, essential for converting electron-rich aromatic acids which can be sluggish.[1]

  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH).

  • Workup: Evaporate solvent and excess SOCl

    
     under reduced pressure.
    
    • Note for 4,5-Isomer: Do not heat above 40°C during evaporation to avoid degradation.

  • Purification: Vacuum distillation (if liquid) or recrystallization from hexanes (if solid).

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100. Link

  • Campaigne, E., & Archer, W. L. (1953). The Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 75(4), 989–991. Link

  • Belen'kii, L. I. (1980). Heterocycles in Organic Synthesis. Vol 2. Thiophenes.[4][5][6][7][8][9][10] Royal Society of Chemistry.

  • Sabnis, R. W. (1994). The Gewald Synthesis. Sulfur Reports, 16(1), 1-17. Link

  • PubChem Compound Summary. (2024). 2,5-Dimethylthiophene-3-carbonyl chloride.[1] National Center for Biotechnology Information.[1] Link

Sources

Exploratory

Molecular weight and physical constants of C7H7ClOS

Technical Monograph: 4-Chlorophenyl Methyl Sulfoxide (Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> H ClOS)[1][2] Executive Summary 4-Chlorophenyl methyl sulfoxide (CAS: 934-73-6)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chlorophenyl Methyl Sulfoxide (Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> H ClOS)[1][2]

Executive Summary

4-Chlorophenyl methyl sulfoxide (CAS: 934-73-6) is an organosulfur compound of significant interest in pharmaceutical research, primarily serving as a high-value intermediate in asymmetric synthesis and a metabolic reference standard. As a chiral sulfoxide, it acts as a critical benchmark substrate for evaluating novel enantioselective oxidation catalysts—a pivotal process in the manufacturing of chiral sulfide/sulfoxide drugs (e.g., proton pump inhibitors). Additionally, it functions as a stable metabolite marker for sulfide-based pesticides and pharmaceuticals, aiding in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide provides a rigorous technical analysis of the physicochemical constants, synthetic pathways, and analytical characterization of the para-isomer, designed to support researchers in drug development and chemical engineering.

Chemical Identity & Structural Analysis

The compound exists as a stable solid at room temperature. It possesses a chiral sulfur center, allowing it to exist as two enantiomers (R and S), or as a racemate.

Parameter Data
IUPAC Name 1-Chloro-4-(methylsulfinyl)benzene
Common Name p-Chlorophenyl methyl sulfoxide
Molecular Formula C

H

ClOS
CAS Registry Number 934-73-6 (racemate)28227-63-6 (R-isomer)112456-62-9 (S-isomer)
SMILES CS(=O)C1=CC=C(Cl)C=C1
InChI Key UBDUBBTYCRJUHW-UHFFFAOYSA-N
Molecular Weight 174.65 g/mol

Physicochemical Constants

The following data aggregates experimental values relevant for process scaling and formulation.

Property Value Condition / Note
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 45 – 46 °C Sharp transition; indicative of high purity.
Boiling Point 135 – 136 °C @ 5 Torr (Reduced pressure required to prevent decomposition).
Density ~1.3 g/cm³Estimated for solid phase; liquid melt density is lower.
LogP (Octanol/Water) 1.70Moderately lipophilic; permeable to biological membranes.
Solubility HighDichloromethane, Ethanol, DMSO, Methanol.
Solubility LowWater (< 1 mg/mL), Hexane.
pKa ~ -2.5Sulfinyl oxygen is weakly basic (protonation occurs in strong acid).

Synthesis & Manufacturing Pathways

The synthesis of 4-chlorophenyl methyl sulfoxide is a controlled oxidation process. The choice of oxidant determines the enantioselectivity.

Mechanism of Action: Selective Oxidation

The transformation involves the electrophilic attack of an oxygen species on the sulfur lone pair of 4-chlorothioanisole. Over-oxidation to the sulfone (C


H

ClO

S) is the primary impurity risk.

SynthesisPathway cluster_0 Precursor cluster_1 Oxidation Phase cluster_2 Product Sulfide 4-Chlorothioanisole (Start Material) Oxidant Oxidant Choice: 1. NaIO4 (Racemic) 2. H2O2 + Chiral Cat. (Enantioselective) Sulfide->Oxidant Nucleophilic Attack Sulfoxide 4-Chlorophenyl Methyl Sulfoxide (Target) Oxidant->Sulfoxide O-Transfer Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant (Avoid)

Figure 1: Synthetic pathway from thioanisole precursor to sulfoxide target, highlighting the risk of sulfone formation.

Standard Protocol: Sodium Periodate Oxidation (Racemic)

This method is preferred for generating analytical standards due to its high chemoselectivity (avoids sulfone formation).

  • Preparation: Dissolve 4-chlorothioanisole (1.0 eq) in a 1:1 mixture of Methanol/Water . Cool to 0 °C.

  • Oxidation: Add Sodium Metaperiodate (NaIO

    
    )  (1.1 eq) slowly to maintain temperature < 5 °C.
    
  • Reaction: Stir at 0 °C for 12 hours. Monitor via TLC (SiO

    
    , 50% EtOAc/Hexane).
    
  • Workup: Filter the precipitated sodium iodate (NaIO

    
    ). Extract filtrate with Dichloromethane (DCM) .
    
  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc to yield white needles.

Analytical Characterization

Validation of the structure relies on distinguishing the sulfoxide from the sulfide precursor and sulfone over-oxidation product.

AnalyticalWorkflow cluster_NMR Structural Confirmation cluster_Purity Purity & Chirality Sample Isolated Sample HNMR 1H NMR (CDCl3) Check Methyl Shift ~2.7 ppm (s) Sample->HNMR CNMR 13C NMR Check C-S(=O) ~44 ppm Sample->CNMR HPLC Chiral HPLC (e.g., Chiralcel OD-H) Determine ee% Sample->HPLC MP Melting Point Range: 45-46 °C Sample->MP

Figure 2: Analytical workflow for validating identity and enantiomeric purity.

Spectroscopic Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.60 – 7.64 (m, 2H, Ar-H, ortho to S=O)
      
    • 
       7.50 – 7.54 (m, 2H, Ar-H, meta to S=O)
      
    • 
       2.72 (s, 3H, S-CH 
      
      
      
      )
    • Note: The methyl singlet shifts downfield from ~2.5 ppm (sulfide) to ~2.7 ppm (sulfoxide).

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       144.1 (Ar-C-S)
      
    • 
       137.2 (Ar-C-Cl)
      
    • 
       129.6, 124.9 (Ar-C-H)[1]
      
    • 
       44.0 (S-C H
      
      
      
      )
  • Mass Spectrometry (EI/ESI):

    • m/z: 174 [M]

      
      , 176 [M+2]
      
      
      
      (Characteristic 3:1 Chlorine isotope pattern).
    • Fragment: 159 [M-CH

      
      ]
      
      
      
      .

Pharmaceutical & Research Applications[5][6][7]

Asymmetric Catalysis Benchmark

Researchers utilize 4-chlorophenyl methyl sulfoxide to quantify the efficiency of chiral ligands (e.g., Salen, Binap) in metal-catalyzed oxidations. The "enantiomeric excess" (ee) obtained for this compound is a standard metric in method development papers.

Metabolic Profiling (ADME)

In drug metabolism, the S-oxidation of aryl-sulfides is a major clearance pathway mediated by Cytochrome P450 and Flavin-containing Monooxygenases (FMOs) .

  • Protocol: Incubate sulfide precursor with liver microsomes + NADPH.

  • Detection: Use LC-MS/MS to track the formation of C

    
    H
    
    
    
    ClOS (Sulfoxide) vs. C
    
    
    H
    
    
    ClO
    
    
    S (Sulfone).

Safety & Handling (GHS)

Signal Word: WARNING

Hazard Code Statement Precaution
H302 Harmful if swallowed.[2]Wash hands thoroughly after handling.
H315 Causes skin irritation.[2]Wear protective gloves/clothing.
H318 Causes serious eye damage.[2]Wear eye protection/face shield.

Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hygroscopic moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626, 4-Chlorophenyl methyl sulfoxide. Retrieved from [Link]

  • CAS Common Chemistry. 4-Chlorophenyl methyl sulfoxide (CAS RN 934-73-6).[3] American Chemical Society.[3] Retrieved from [Link][3]

  • Organic Syntheses. Methyl Phenyl Sulfoxide (Procedure for Periodate Oxidation). Org.[4][5][6][7] Synth. 1966, 46,[5] 78. (Adapted for 4-Cl analog). Retrieved from [Link]

  • Royal Society of Chemistry. NMR Spectral Data for Sulfoxides (Supplementary Information). Green Chem., 2012.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5-dimethylthiophene-3-carbonyl chloride from carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 4,5-dimethylthiophene-3-carbonyl chloride, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dimethylthiophene-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol details the conversion of 4,5-dimethylthiophene-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride. This application note emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for purification and characterization of the final product. The information presented is intended to enable researchers to safely and efficiently produce high-purity 4,5-dimethylthiophene-3-carbonyl chloride for applications in medicinal chemistry and drug discovery.

Introduction

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in many approved drugs. 4,5-Dimethylthiophene-3-carbonyl chloride, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[2] Its reactivity as an acyl chloride allows for the facile introduction of the 4,5-dimethylthenoyl group into various nucleophilic substrates, enabling the construction of amides, esters, and ketones.[3] This application note provides a reliable and detailed protocol for the preparation of this important synthetic intermediate from its corresponding carboxylic acid.

Chemical Principles and Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts.[3][4][5][6] The reaction proceeds through a nucleophilic acyl substitution mechanism.

The overall reaction is as follows:

4,5-dimethylthiophene-3-carboxylic acid + SOCl₂ → 4,5-dimethylthiophene-3-carbonyl chloride + SO₂ + HCl

The mechanism involves the following key steps:[3][4][5]

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a chlorosulfite intermediate and displaces a chloride ion.

  • Leaving Group Departure: The chlorosulfite group is an excellent leaving group. The carbonyl reforms, and the chlorosulfite group departs, releasing sulfur dioxide (SO₂) gas and a chloride ion.

  • Final Product Formation: The newly generated chloride ion then acts as a nucleophile, attacking the carbonyl carbon and forming the final acyl chloride product along with hydrochloric acid (HCl) gas.

The evolution of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion.[7]

Reaction Mechanism Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts start_acid 4,5-Dimethylthiophene- 3-carboxylic Acid step1 Nucleophilic attack by carboxylic acid on SOCl₂ start_acid->step1 start_socl2 Thionyl Chloride (SOCl₂) start_socl2->step1 step2 Formation of chlorosulfite intermediate step1->step2 Intermediate formation step3 Elimination of SO₂ and Cl⁻ step2->step3 Decomposition step4 Nucleophilic attack by Cl⁻ on carbonyl carbon step3->step4 byproduct_so2 Sulfur Dioxide (SO₂) (gas) step3->byproduct_so2 product 4,5-Dimethylthiophene- 3-carbonyl Chloride step4->product Final Product byproduct_hcl Hydrogen Chloride (HCl) (gas) step4->byproduct_hcl G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Safeguards ppe1 Safety Goggles & Face Shield eng1 Chemical Fume Hood ppe1->eng1 ppe2 Chemical-Resistant Gloves ppe2->eng1 ppe3 Lab Coat ppe3->eng1 proc1 Work with Dry Glassware eng1->proc1 proc2 Use a Gas Trap eng1->proc2 proc3 Proper Waste Disposal eng1->proc3 eng2 Safety Shower eng3 Eyewash Station

Caption: Key safety measures for handling thionyl chloride.

Characterization

The identity and purity of the synthesized 4,5-dimethylthiophene-3-carbonyl chloride can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the two methyl groups and the thiophene ring proton. The chemical shifts will be different from the starting carboxylic acid.

    • ¹³C NMR will show the presence of the carbonyl carbon of the acyl chloride at a characteristic downfield chemical shift.

  • Infrared (IR) Spectroscopy:

    • The most prominent feature in the IR spectrum will be a strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can be used to assess the purity of the product and confirm its molecular weight.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient heating time or temperature.Increase reflux time or temperature slightly. Ensure adequate stirring.
Inactive thionyl chloride.Use a fresh bottle of thionyl chloride.
Low yieldLoss of product during work-up.Ensure efficient trapping of the product during rotary evaporation.
Hydrolysis of the acyl chloride.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dark-colored productImpurities in the starting material or solvent.Use high-purity starting materials and solvents.
Overheating during reaction or distillation.Maintain the recommended reaction temperature. Use vacuum distillation at a lower temperature.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4,5-dimethylthiophene-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively produce this valuable intermediate for use in drug discovery and development. The information on the reaction mechanism, purification, and characterization will aid in obtaining a high-purity product and troubleshooting potential issues.

References

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • New Jersey Department of Health. (2000). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. [Link]

  • Lanxess. (n.d.). Thionyl chloride Product Safety Assessment. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. [Link]

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Application

Application Notes and Protocols for Amide Coupling with 4,5-Dimethylthiophene-3-carbonyl Chloride

Introduction: The Strategic Importance of Thiophene Amides in Medicinal Chemistry The amide bond is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals. Its formation is one of the most fre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene Amides in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals. Its formation is one of the most frequently performed reactions in medicinal chemistry.[1] Within this context, heterocyclic scaffolds play a pivotal role in defining the three-dimensional shape and electronic properties of bioactive molecules. The thiophene ring, in particular, is a privileged structure, and amides derived from thiophene carboxylic acids are of significant interest to researchers. 4,5-Dimethylthiophene-3-carbonyl chloride is a key building block for accessing a diverse range of such compounds, enabling the exploration of chemical space in the pursuit of novel therapeutics.

This document provides detailed protocols for the amide coupling of 4,5-dimethylthiophene-3-carbonyl chloride with primary and secondary amines. We will explore two robust methods: the classical Schotten-Baumann reaction and a modern approach using an organic base in an aprotic solvent. The causality behind experimental choices, potential pitfalls, and purification strategies will be discussed to ensure reproducible and high-yielding syntheses.

Precursor Synthesis: Preparation of 4,5-Dimethylthiophene-3-carbonyl Chloride

The starting material, 4,5-dimethylthiophene-3-carbonyl chloride, is typically prepared from the corresponding carboxylic acid.[2] The most common and effective method for this transformation is the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride (SOCl₂).[3][4][5][6][7] This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group.[7]

Protocol 0: Synthesis of 4,5-Dimethylthiophene-3-carbonyl Chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethylthiophene-3-carboxylic acid (1.0 equiv).

  • Under a fume hood, carefully add thionyl chloride (2.0-3.0 equiv) to the flask. A solvent such as toluene or dichloromethane (DCM) can be used, or the reaction can be run neat.

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure.

  • The crude 4,5-dimethylthiophene-3-carbonyl chloride can be purified by vacuum distillation or used directly in the subsequent amide coupling step.

Protocol 1: Schotten-Baumann Conditions for Amide Synthesis

The Schotten-Baumann reaction is a classic and highly reliable method for acylating amines with acyl chlorides.[8][9][10][11] It is typically performed in a two-phase solvent system, consisting of an organic solvent and water containing a base.[8][10] The base in the aqueous phase neutralizes the hydrogen chloride gas that is generated during the reaction, driving the equilibrium towards the product.[11]

Applicability: This method is particularly well-suited for simple, water-insoluble amines.

Experimental Workflow:

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine in Organic Solvent Addition Add Acyl Chloride Dropwise at 0°C Amine->Addition Base Prepare Aqueous Base Solution Base->Addition Stir Stir at Room Temperature Addition->Stir Separate Separate Organic Layer Stir->Separate Wash Wash with Acid, Base, and Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: Schotten-Baumann Reaction Workflow

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. With vigorous stirring, add the 4,5-dimethylthiophene-3-carbonyl chloride (1.05 equiv) dropwise. Simultaneously, add the aqueous base solution dropwise to maintain a basic pH (pH > 8).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Key Parameters for Schotten-Baumann Reaction:

ParameterRecommended ConditionRationale
Stoichiometry Amine:Acyl Chloride:Base (1:1.05:2-3)A slight excess of the acyl chloride ensures complete consumption of the amine. Excess base neutralizes the generated HCl.
Solvent System DCM/Water or Diethyl Ether/WaterThe two-phase system allows for easy separation of the product from the inorganic salts.[8]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction. The reaction then proceeds to completion at room temperature.
Base NaOH, KOHStrong inorganic bases are effective at neutralizing the HCl byproduct.[9]

Protocol 2: Amide Coupling with an Organic Base in an Aprotic Solvent

For more sensitive or complex amines, a non-aqueous approach using an organic base in an aprotic solvent is often preferred. This method avoids the potential for hydrolysis of the acyl chloride or product and is compatible with a wider range of functional groups. Triethylamine (TEA) or diisopropylethylamine (DIEA, Hünig's base) are commonly used as the base.[12][13]

Applicability: This protocol is ideal for a broad range of primary and secondary amines, including those with sensitive functional groups.

Reaction Mechanism:

Amide_Coupling_Mechanism Acyl_Chloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-NH₂⁺-R'] Acyl_Chloride->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Amine->Tetrahedral_Intermediate Base Et₃N Product R-CO-NH-R' Tetrahedral_Intermediate->Product - Cl⁻ Byproduct Et₃N·HCl Tetrahedral_Intermediate->Byproduct + Et₃N, - H⁺

Caption: Nucleophilic Acyl Substitution Mechanism

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equiv) and a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Addition of Base: Add the organic base (TEA or DIEA, 1.2-1.5 equiv) to the amine solution.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C. Slowly add a solution of 4,5-dimethylthiophene-3-carbonyl chloride (1.1 equiv) in the same aprotic solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Key Parameters for Organic Base Protocol:

ParameterRecommended ConditionRationale
Stoichiometry Amine:Acyl Chloride:Base (1:1.1:1.2-1.5)A slight excess of the acyl chloride and base ensures the reaction goes to completion.
Solvent DCM, THF, DMFAprotic solvents prevent unwanted side reactions with water.[12]
Temperature 0 °C to Room TemperatureControlled addition at low temperature is followed by reaction at ambient temperature for convenience.
Base Triethylamine (TEA), DIEAThese non-nucleophilic organic bases effectively scavenge the HCl byproduct without competing in the reaction.[12]

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, especially for Protocol 2. In the Schotten-Baumann protocol, vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by performing the reaction at low temperatures and ensuring the amine is a sufficiently strong nucleophile.

  • Purification Challenges: The triethylammonium chloride or diisopropylethylammonium chloride salt formed in Protocol 2 is often insoluble in the reaction solvent and can be removed by filtration before work-up. If the product is water-soluble, a different work-up procedure, such as solid-phase extraction, may be necessary.

Conclusion

The amide coupling of 4,5-dimethylthiophene-3-carbonyl chloride is a versatile transformation that provides access to a wide range of potentially bioactive molecules. The choice between the classical Schotten-Baumann conditions and a modern approach with an organic base will depend on the specific properties of the amine substrate. By understanding the underlying principles and carefully controlling the reaction parameters outlined in these protocols, researchers can confidently and efficiently synthesize novel thiophene amides for their drug discovery programs.

References

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. 2021. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • StudySmarter. Amide Formation: Mechanism & Acyl Chloride. 2023. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Chemguide. the preparation of amides. Available from: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. 2017. Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available from: [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s... 2024. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011. Available from: [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. 2023. Available from: [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. 2023. Available from: [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. 2023. Available from: [Link]

  • Khan Academy. Amide formation from acyl chloride. 2010. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. 2023. Available from: [Link]

  • Khan Academy. Amide formation from acyl chloride (video). Available from: [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • PubChem. 2-Thiopheneacetyl chloride. Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. 2025. Available from: [Link]

  • Wikipedia. Thioacyl chloride. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link]

  • ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available from: [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. 2025. Available from: [Link]

  • PMC - NIH. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Available from: [Link]

  • ResearchGate. Can it be heated when acyl chloride is used to synthesize amide bonds? 2019. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ACS Publications. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. 2020. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. 2022. Available from: [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? 2012. Available from: [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Amide Derivatives from 4,5-Dimethylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Importance of Thiophene Carboxamides in Modern Drug Discovery The thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Thiophene Carboxamides in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. The derivatization of the thiophene core, particularly through the formation of amide bonds, has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide provides a comprehensive overview of the synthesis of N-substituted amides derived from 4,5-dimethylthiophene-3-carbonyl chloride. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss critical considerations for reaction optimization and product purification. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to efficiently generate libraries of novel thiophene carboxamides for screening and lead optimization in their drug discovery programs.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The reaction of 4,5-dimethylthiophene-3-carbonyl chloride with amines proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[3][4][5][6] This transformation is highly efficient due to the enhanced electrophilicity of the carbonyl carbon in the acyl chloride.

The reaction mechanism can be delineated into two primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4,5-dimethylthiophene-3-carbonyl chloride. This results in the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine, with primary amines generally reacting more readily than secondary amines due to reduced steric hindrance.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is crucial in this step to neutralize the hydrochloric acid (HCl) byproduct.[6] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Schotten-Baumann Mechanism Thiophene 4,5-Dimethylthiophene-3-carbonyl chloride Tetrahedral Tetrahedral Intermediate Thiophene->Tetrahedral Nucleophilic Attack Amine R-NH₂ (Amine) Amine->Tetrahedral Base Base (e.g., Et₃N) Byproduct [Et₃NH]⁺Cl⁻ Base->Byproduct HCl Neutralization Product N-Substituted-4,5-dimethylthiophene-3-carboxamide Tetrahedral->Product Elimination of Cl⁻

Figure 1: Generalized mechanism for the Schotten-Baumann reaction.

Experimental Protocols

Part A: Synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride

The starting material, 4,5-dimethylthiophene-3-carbonyl chloride, can be readily prepared from the corresponding carboxylic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
4,5-Dimethylthiophene-3-carboxylic acid19156-52-6156.20Solid
Thionyl chloride (SOCl₂)7719-09-7118.97Corrosive, fuming liquid, reacts violently with water
Anhydrous Dichloromethane (DCM)75-09-284.93Volatile, colorless liquid
N,N-Dimethylformamide (DMF) (catalytic)68-12-273.09High-boiling polar aprotic solvent

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethylthiophene-3-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, 5-10 mL per gram of carboxylic acid).

  • To the stirred suspension, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • The resulting crude 4,5-dimethylthiophene-3-carbonyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.

Part B: General Protocol for the Synthesis of N-Substituted-4,5-dimethylthiophene-3-carboxamides

This protocol is a generalized procedure adaptable for a range of primary and secondary amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Role
4,5-Dimethylthiophene-3-carbonyl chloride130945-81-2174.65Electrophile
Amine (Aliphatic or Aromatic)VariesVariesNucleophile
Triethylamine (Et₃N) or Pyridine121-44-8101.19Base (HCl scavenger)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)VariesVariesSolvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01Quenching and work-up agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)VariesVariesDrying agent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10-20 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4,5-dimethylthiophene-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Experimental_Workflow cluster_prep Preparation of Acyl Chloride cluster_amide Amide Synthesis cluster_purification Purification prep_start Start: 4,5-Dimethylthiophene-3-carboxylic acid add_socl2 Add SOCl₂ and catalytic DMF in DCM prep_start->add_socl2 reflux Reflux (2-4h) add_socl2->reflux evaporate_prep Evaporate excess SOCl₂ and DCM reflux->evaporate_prep acyl_chloride Crude 4,5-Dimethylthiophene-3-carbonyl chloride evaporate_prep->acyl_chloride add_acyl_chloride Add Acyl Chloride dropwise acyl_chloride->add_acyl_chloride amide_start Dissolve Amine and Et₃N in DCM cool Cool to 0 °C amide_start->cool cool->add_acyl_chloride react Stir at RT (2-16h) add_acyl_chloride->react quench Quench with H₂O or NaHCO₃ react->quench extract Extract with DCM quench->extract dry_evaporate Dry and Evaporate extract->dry_evaporate crude_product Crude Amide Product dry_evaporate->crude_product purify Column Chromatography or Recrystallization crude_product->purify final_product Pure N-Substituted Amide purify->final_product

Figure 2: Step-by-step experimental workflow.

Representative Amine Substrates and Expected Outcomes

The following table provides a representative, though not exhaustive, list of amine substrates and general expectations for their reaction with 4,5-dimethylthiophene-3-carbonyl chloride based on established chemical principles.

Amine SubstrateAmine TypeExpected ReactivityTypical Reaction TimePurification Method
AnilinePrimary, AromaticModerate4-8 hoursRecrystallization/Chromatography
4-MethoxyanilinePrimary, AromaticHigh2-4 hoursRecrystallization
4-NitroanilinePrimary, AromaticLow12-24 hoursChromatography
BenzylaminePrimary, AliphaticHigh1-3 hoursChromatography
CyclohexylaminePrimary, AliphaticHigh1-3 hoursChromatography
DiethylamineSecondary, AliphaticModerate3-6 hoursChromatography
MorpholineSecondary, CyclicModerate3-6 hoursRecrystallization/Chromatography
N-MethylanilineSecondary, AromaticLow8-16 hoursChromatography

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low or no product yield- Incomplete formation of acyl chloride- Deactivated amine (protonated)- Low reactivity of the amine- Moisture contamination- Ensure complete conversion to the acyl chloride by extending reflux time or using fresh thionyl chloride.- Use a sufficient excess of base (1.2-1.5 eq).- For poorly reactive amines, consider heating the reaction or adding a catalyst like 4-dimethylaminopyridine (DMAP).- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of multiple byproducts- Side reactions of the acyl chloride- Reaction with the base (if pyridine is used)- Add the acyl chloride slowly at 0 °C to control the reaction exotherm.- Use a non-nucleophilic base like triethylamine or an inorganic base.
Difficulty in product purification- Similar polarity of product and starting materials- Oily product that does not crystallize- Optimize the solvent system for column chromatography; a shallow gradient elution may be necessary.[7]- If the product is an oil, attempt to form a salt (e.g., with HCl) which may be crystalline. Alternatively, use preparative TLC or HPLC for purification.

Safety Precautions

  • 4,5-Dimethylthiophene-3-carbonyl chloride is a reactive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gases. All operations involving thionyl chloride must be conducted in a fume hood.

  • Amines can be corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • National Center for Biotechnology Information. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4,5-dimethyl-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
  • RSC Publishing. (2020, February 19). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • PubMed. (2023, January 17). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4,5-Dimethylthiophene-3-carbonyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,5-dimethylthiophene-3-carbonyl chloride as a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,5-dimethylthiophene-3-carbonyl chloride as a key intermediate in the synthesis of pharmacologically relevant compounds. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical, step-by-step instructions and a deeper understanding of the underlying reaction mechanisms.

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring, which allows it to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its presence in numerous FDA-approved drugs underscores its importance in developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced binding affinity and selectivity for biological targets. 4,5-Dimethylthiophene-3-carbonyl chloride, with its reactive acyl chloride functionality, serves as a valuable building block for the construction of a diverse array of thiophene-containing molecules.

Core Applications of 4,5-Dimethylthiophene-3-carbonyl Chloride

The primary utility of 4,5-dimethylthiophene-3-carbonyl chloride lies in its ability to readily undergo nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 4,5-dimethylthiophene-3-carbonyl moiety into various molecular frameworks, most notably in the synthesis of amides and esters, and as a precursor for more complex heterocyclic systems.

Two key applications are highlighted in these notes:

  • Synthesis of N-Aryl-4,5-dimethylthiophene-3-carboxamides: These structures are of interest as potential kinase inhibitors and other enzyme modulators.

  • A Gateway to Thieno[2,3-d]pyrimidines: This fused heterocyclic system is a cornerstone of many biologically active compounds, including potent kinase inhibitors.

Application 1: Synthesis of N-Aryl-4,5-dimethylthiophene-3-carboxamides

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The reaction of 4,5-dimethylthiophene-3-carbonyl chloride with a wide range of anilines or other amino-containing compounds provides a straightforward route to a library of N-substituted thiophene-3-carboxamides. These compounds can be screened for various biological activities.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the stable amide product and hydrochloric acid. A non-nucleophilic base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4,5-dimethylthiophene-3-carboxamides

Materials:

  • 4,5-dimethylthiophene-3-carbonyl chloride

  • Substituted aniline (or other amine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq) and anhydrous DCM (or THF) to form a solution or suspension.

  • Base Addition: Add triethylamine (1.2 eq) to the mixture and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Dissolve 4,5-dimethylthiophene-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring aniline solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4,5-dimethylthiophene-3-carboxamide.

Parameter Typical Range/Value Notes
Temperature 0 °C to room temperatureInitial addition at 0 °C to control exothermicity.
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Solvent Anhydrous DCM or THFEnsure dryness to prevent hydrolysis of the acyl chloride.
Base Triethylamine or DIPEAA non-nucleophilic base is crucial.
Yield 60 - 95%Dependent on the reactivity of the aniline.

Application 2: A Synthetic Pathway to Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of various protein kinases, making them attractive scaffolds for the development of anti-cancer agents.[2][3] 4,5-Dimethylthiophene-3-carbonyl chloride can serve as a key starting material for the construction of this important heterocyclic system. The following protocol outlines a plausible synthetic route.

Scientific Rationale and Workflow

The overall strategy involves the conversion of the 3-carbonyl chloride functionality into a group that can participate in the cyclization to form the pyrimidine ring. A common approach in the synthesis of thieno[2,3-d]pyrimidines is to start from a 2-aminothiophene-3-carboxylate or a related derivative.[4][5][6][7] While not a direct cyclization from the carbonyl chloride, a multi-step, yet robust, pathway can be envisioned. This involves the conversion of the carbonyl chloride to an isocyanate, which can then be trapped with an appropriate nucleophile to build the pyrimidine ring.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Pyrimidine Ring Formation cluster_3 Step 4: Cyclization and Aromatization A 4,5-Dimethylthiophene-3-carbonyl Chloride B 4,5-Dimethylthiophene-3-carbonyl Azide A->B NaN₃, Acetone/H₂O C 4,5-Dimethyl-3-thienyl Isocyanate B->C Heat (Toluene) E Thieno[2,3-d]pyrimidine Precursor C->E D Ethyl 2-amino-2-cyanoacetate D->E Base (e.g., NaOEt) F Substituted Thieno[2,3-d]pyrimidine E->F Heat or Acid/Base

Caption: Synthetic workflow from the carbonyl chloride to thieno[2,3-d]pyrimidines.

Experimental Protocol: Multi-step Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol is presented as a representative example. Optimization of reaction conditions may be necessary for specific substrates.

Part A: Synthesis of 4,5-Dimethylthiophene-3-carbonyl Azide

Materials:

  • 4,5-dimethylthiophene-3-carbonyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Water

Procedure:

  • Dissolve 4,5-dimethylthiophene-3-carbonyl chloride (1.0 eq) in acetone.

  • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water.

  • Cool the acyl chloride solution to 0 °C and slowly add the aqueous sodium azide solution with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride C=O stretch (~1780 cm⁻¹) and the appearance of the acyl azide C=O stretch (~1700 cm⁻¹) and the characteristic azide stretch (~2140 cm⁻¹).

  • Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions. Do not isolate the crude product unless necessary. Proceed directly to the next step.

Part B: Synthesis of 4,5-Dimethyl-3-thienyl Isocyanate via Curtius Rearrangement

Materials:

  • Crude 4,5-dimethylthiophene-3-carbonyl azide solution from Part A

  • Anhydrous toluene

Procedure:

  • Carefully add anhydrous toluene to the crude acyl azide solution.

  • Gently heat the mixture to reflux (typically 80-110 °C). The rearrangement is usually accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by IR spectroscopy for the disappearance of the azide peak and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the rearrangement is complete, the resulting solution of 4,5-dimethyl-3-thienyl isocyanate in toluene can be used directly in the next step.

Part C: Synthesis and Cyclization to the Thieno[2,3-d]pyrimidine Core

Materials:

  • Toluene solution of 4,5-dimethyl-3-thienyl isocyanate from Part B

  • Ethyl 2-amino-2-cyanoacetate (or a similar active methylene compound)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

Procedure:

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add ethyl 2-amino-2-cyanoacetate (1.0 eq) to the ethoxide solution and stir for 15 minutes at room temperature.

  • Cool the solution of the isocyanate in toluene and add the solution of the deprotonated active methylene compound dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours to effect cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thieno[2,3-d]pyrimidine derivative.

Parameter Typical Range/Value Notes
Curtius Rearrangement Temp. 80 - 110 °CEnsure complete evolution of N₂.
Cyclization Base Sodium ethoxideOther non-nucleophilic bases can be explored.
Cyclization Time 4 - 8 hoursMonitor for the formation of the cyclized product.
Overall Yield 30 - 60% (over 3 steps)Highly dependent on substrate and reaction conditions.
Safety and Handling

4,5-Dimethylthiophene-3-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Acyl azides are potentially explosive and should be handled with extreme caution behind a safety shield.

Conclusion

4,5-Dimethylthiophene-3-carbonyl chloride is a valuable and versatile intermediate for the synthesis of a wide range of thiophene-containing compounds of pharmaceutical interest. The protocols outlined in these application notes provide a solid foundation for the preparation of N-aryl-thiophene-3-carboxamides and for accessing the medicinally important thieno[2,3-d]pyrimidine scaffold. The inherent reactivity of the acyl chloride functionality, coupled with the privileged nature of the thiophene ring, makes this intermediate a powerful tool in the arsenal of the medicinal chemist.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021-12-26). Retrieved from [Link]

  • Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (n.d.). Google Patents.
  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025-08-10). Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Thiophen compounds and their preparation. (n.d.). Google Patents.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021-12-26). Retrieved from [Link]

  • Patents and Publications. (n.d.). Medicine Designs and Development. Retrieved from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Thiophene derivative and its preparation method and application in medicine. (n.d.). Google Patents.
  • Thienopyrimidine. (2022-01-13). Encyclopedia MDPI. Retrieved from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • (12) United States Patent. (2013-05-02). Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-Allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Thiophene-3-carbonyl Chloride. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. (n.d.). PubMed. Retrieved from [Link]

  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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Method

Application Notes and Protocols: Esterification of 4,5-Dimethylthiophene-3-carbonyl Chloride

Abstract This document provides a comprehensive technical guide for the esterification of 4,5-dimethylthiophene-3-carbonyl chloride. It is intended for an audience of researchers, scientists, and professionals in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 4,5-dimethylthiophene-3-carbonyl chloride. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the underlying chemical principles, offers detailed experimental protocols, and presents a framework for optimizing reaction conditions to synthesize a variety of 4,5-dimethylthiophene-3-carboxylic acid esters. These esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] The protocols have been designed to be self-validating, with an emphasis on explaining the rationale behind procedural steps to ensure both reproducibility and safety.

Introduction: The Significance of Thiophene Esters

Thiophene-containing compounds are a prominent class of heterocyclic molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Specifically, esters derived from substituted thiophenes, such as ethyl 4,5-dimethylthiophene-3-carboxylate, serve as crucial building blocks in the development of novel therapeutic agents, particularly in the formulation of anti-inflammatory and analgesic drugs.[1] The synthesis of these esters is, therefore, a critical step in the discovery and development of new medicines.

4,5-Dimethylthiophene-3-carbonyl chloride is a highly reactive acyl chloride, making it an excellent starting material for the synthesis of the corresponding esters. The reaction with an alcohol is typically vigorous and proceeds readily, often at room temperature.[3] This application note will explore the nuances of this reaction, providing the necessary details to perform it successfully and efficiently.

Chemical Principles and Mechanistic Overview

The esterification of an acyl chloride with an alcohol is a classic nucleophilic acyl substitution reaction. The reaction is generally considered irreversible because of the formation of a stable ester and hydrogen chloride (HCl) gas.[4]

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the 4,5-dimethylthiophene-3-carbonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: A base, which can be a non-nucleophilic base added to the reaction or another molecule of the alcohol, removes the proton from the oxonium ion to yield the final ester product and a protonated base (or alcohol). The formation of gaseous HCl drives the reaction to completion.[3]

To neutralize the HCl byproduct, a base such as pyridine or triethylamine (Et3N) is commonly added to the reaction mixture.[5][6] This prevents the acid from catalyzing unwanted side reactions or degrading acid-sensitive functional groups.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the esterification of 4,5-dimethylthiophene-3-carbonyl chloride.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Glassware (Dried) dissolve Dissolve Acyl Chloride & Alcohol in Solvent reagents->dissolve atmosphere Inert Atmosphere (N2 or Ar) atmosphere->dissolve add_base Add Base (e.g., Pyridine, Et3N) dissolve->add_base stir Stir at Controlled Temperature add_base->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (e.g., Chromatography) dry->purify

Caption: General workflow for the esterification of 4,5-dimethylthiophene-3-carbonyl chloride.

Detailed Experimental Protocol: Synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate

This protocol provides a step-by-step method for the synthesis of ethyl 4,5-dimethylthiophene-3-carboxylate.

4.1. Materials and Equipment

  • Reagents:

    • Anhydrous Ethanol (EtOH)

    • Anhydrous Pyridine or Triethylamine (Et3N)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Column chromatography setup (if necessary)

4.2. Reaction Setup and Procedure

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent hydrolysis of the acyl chloride.

  • Initial Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4,5-dimethylthiophene-3-carbonyl chloride (1.0 eq). Dissolve the acyl chloride in anhydrous DCM.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the solution of the acyl chloride to 0 °C using an ice bath. Add the ethanol/pyridine solution dropwise from a dropping funnel over 15-30 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The reaction is typically vigorous and may be complete much sooner.[3]

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride salt.

4.3. Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ethyl 4,5-dimethylthiophene-3-carboxylate.

Summary of Reaction Parameters for Various Esters

The following table summarizes suggested starting conditions for the synthesis of different esters of 4,5-dimethylthiophene-3-carboxylic acid. Optimization may be required for specific substrates.

Alcohol (R-OH)BaseSolventTemperature (°C)Typical Reaction Time (h)Notes
MethanolPyridineDCM0 to RT1-3Highly reactive, may not require heating.
IsopropanolTriethylamineTHF0 to RT2-6Steric hindrance may slow the reaction.
tert-ButanolDMAP/Et₃NDCMRT12-24Tertiary alcohols are less reactive; a more potent catalyst like DMAP may be beneficial.[5]
PhenolPyridineTolueneRT to 504-8Phenols are less nucleophilic than aliphatic alcohols; gentle heating may be required.
Benzyl alcoholTriethylamineDCM0 to RT2-4Similar reactivity to primary alcohols.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (if the substrate is stable). Ensure all reagents are anhydrous, as water will consume the acyl chloride.

  • Side Product Formation: The primary side product is the corresponding carboxylic acid, formed from the hydrolysis of the acyl chloride. Using anhydrous conditions is critical to minimize this.

  • Purification Challenges: Thiophene-containing compounds can sometimes be challenging to purify. Careful selection of the eluent for column chromatography is important. A process of purification by precipitation through cooling a solution of the thiophene in a suitable solvent may also be effective.[10]

  • Safety: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Conclusion

The esterification of 4,5-dimethylthiophene-3-carbonyl chloride is a robust and efficient method for the synthesis of a diverse range of thiophene esters. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using a suitable base to scavenge the HCl byproduct, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize these valuable chemical intermediates for applications in drug discovery and materials science.

References

  • Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
  • An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. (n.d.).
  • Ethyl 4,5-dimethylthiophene-3-carboxylate. (n.d.). EvitaChem.
  • Clark, J. (2016). esterification - alcohols and carboxylic acids. Chemguide.
  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19), 2763-2769.
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2013). Chemistry and Materials Research, 3(2).
  • Process for the purification of thiophenes. (2009). Google Patents.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CABI Digital Library.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate.
  • 4,5-dimethylthiophene-3-carbonyl chloride. (n.d.). Santa Cruz Biotechnology.
  • 4,5-dimethylthiophene-2-carbonyl chloride (C7H7ClOS). (n.d.). PubChem.
  • 5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride. (n.d.). Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Advisory: Storage &amp; Stability of 4,5-Dimethylthiophene-3-carbonyl Chloride

Executive Summary & Critical Risk 4,5-dimethylthiophene-3-carbonyl chloride is a highly reactive electrophile commonly used as an intermediate in the synthesis of heterocyclic pharmaceuticals. Due to the electron-rich na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Risk

4,5-dimethylthiophene-3-carbonyl chloride is a highly reactive electrophile commonly used as an intermediate in the synthesis of heterocyclic pharmaceuticals. Due to the electron-rich nature of the thiophene ring coupled with the high reactivity of the acyl chloride moiety, this compound is extremely hygroscopic .

The Failure Mode: Upon contact with atmospheric moisture, the compound undergoes rapid nucleophilic acyl substitution, converting to 4,5-dimethylthiophene-3-carboxylic acid and releasing hydrogen chloride (HCl) gas. This is not merely a loss of potency; the generated HCl can induce polymerization of the thiophene ring or degrade acid-sensitive protecting groups in downstream applications.

The degradation Mechanism (The "Why")

Understanding the chemical causality is the first step in prevention. The hydrolysis is driven by the electrophilicity of the carbonyl carbon. While the methyl groups at positions 4 and 5 donate electron density (via hyperconjugation) to the thiophene ring, the carbonyl chloride remains a "hard" electrophile susceptible to attack by water (a "hard" nucleophile).

Visualization: The Hydrolysis Trap

The following diagram illustrates the degradation pathway and the resulting contamination risks.

HydrolysisPathway Compound 4,5-Dimethylthiophene- 3-carbonyl chloride (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate Moisture Atmospheric H₂O (Nucleophile) Moisture->Compound Nucleophilic Attack Product 4,5-Dimethylthiophene- 3-carboxylic acid (Impurity) Intermediate->Product Cl⁻ Elimination Byproduct HCl Gas (Corrosive) Intermediate->Byproduct consequence Downstream Failure: Stoichiometric mismatch pH drop Product->consequence Byproduct->consequence

Figure 1: Mechanistic pathway of moisture-induced degradation leading to acid impurity and corrosive off-gassing.

Storage & Handling Protocols

Do not rely on standard refrigeration alone. The permeation of water vapor through standard caps is sufficient to degrade this compound over weeks.

Tier 1: Short-Term Storage (< 1 Week)

For active experiments where the vial is opened frequently.

  • Vessel: Original glass vial with a Teflon-lined septum cap.

  • Seal: Wrap the cap junction with electrical tape or Teflon tape . Note: Parafilm is permeable to organic vapors and moisture over time; electrical tape provides a tighter moisture barrier.

  • Environment: Store inside a desiccator containing active desiccant (e.g., Drierite or

    
    ).
    
  • Temperature: Refrigerate at

    
    .
    
Tier 2: Long-Term Storage (> 1 Week)

For archiving or bulk storage.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket over the solid/oil.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing desiccant packets.

  • Temperature: Store at

    
     (Freezer).
    
  • Equilibration: CRITICAL STEP. Before opening the vial, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the reagent, triggering rapid hydrolysis.

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound Usage Usage Timeline? Start->Usage ShortTerm < 1 Week Usage->ShortTerm LongTerm > 1 Week Usage->LongTerm ActionShort 1. Teflon Tape Seal 2. Desiccator 3. Fridge (4°C) ShortTerm->ActionShort ActionLong 1. Argon Purge 2. Secondary Containment 3. Freezer (-20°C) LongTerm->ActionLong Opening Ready to Use? ActionShort->Opening ActionLong->Opening WarmUp Wait: Warm to RT in Desiccator Opening->WarmUp Prevent Condensation Open Open under Inert Gas WarmUp->Open

Figure 2: Decision logic for storage conditions based on usage frequency.

Troubleshooting & FAQ

Q1: The compound has turned from a clear oil/yellow solid to a white solid. Is it usable?

  • Diagnosis: This indicates significant hydrolysis. The white solid is likely 4,5-dimethylthiophene-3-carboxylic acid , which has a higher melting point than the acid chloride.

  • Action: Do not use directly. The stoichiometry of your reaction will be incorrect, and the free acid may inhibit base-catalyzed reactions. See Remediation below.

Q2: When I open the vial, it "smokes." Is this normal?

  • Diagnosis: Yes and No.[1][2][3][4] The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.

  • Action: This confirms the compound is still active (it is an acid chloride), but it also indicates the environment is too humid. Handle only in a fume hood or glovebox.

Q3: Can I check purity via LC-MS?

  • Diagnosis: Direct LC-MS is difficult because the acid chloride will hydrolyze on the column or in the mobile phase (which usually contains water or alcohols), showing up as the acid or ester.

  • Action: Use

    
    -NMR  in anhydrous 
    
    
    
    .
    • Look for: A shift in the thiophene ring proton or the methyl groups. The carboxylic acid proton (broad singlet >10 ppm) indicates hydrolysis.

Q4: There is pressure buildup in the storage vial.

  • Diagnosis: Hydrolysis has occurred inside the closed vessel, releasing HCl gas.

  • Action: Vent carefully in a fume hood. The material is likely compromised.[1]

Remediation Strategy (Repurification)

If the compound has partially hydrolyzed (contains <20% acid), it can often be rescued rather than discarded.

Protocol: Thionyl Chloride Reflux

  • Setup: Place the degraded material in a round-bottom flask with a condenser and drying tube (

    
    ).
    
  • Reagent: Add excess Thionyl Chloride (

    
    ) . (Approx. 2-3 equivalents relative to the estimated acid content).
    
  • Reaction: Reflux gently for 1-2 hours. This converts the carboxylic acid impurity back into the acid chloride:

    
    
    
  • Purification:

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap).[5]
      
    • Add anhydrous toluene and co-evaporate twice to remove trace thionyl chloride.

    • Optional: High-vacuum distillation of the residue if high purity is required.[2]

References

  • Sigma-Aldrich. Technical Bulletin: Handling and Storage of Acid Chlorides. (General protocols for moisture-sensitive acyl halides).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for purification of acid chlorides via thionyl chloride).
  • Santa Cruz Biotechnology. 4,5-dimethylthiophene-3-carbonyl chloride Product Data. (Physical property verification).[5][6]

  • BenchChem. Removal of residual thionyl chloride from Carbonyl chloride synthesis. (Purification troubleshooting).

Sources

Optimization

Controlling regioselectivity at C2 position in 4,5-dimethylthiophene derivatives

Technical Support Center: Regioselective Functionalization of 4,5-Dimethylthiophene Derivatives Ticket ID: #THIO-REGIO-C2 Subject: Controlling Regioselectivity at the C2 Position Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Functionalization of 4,5-Dimethylthiophene Derivatives

Ticket ID: #THIO-REGIO-C2 Subject: Controlling Regioselectivity at the C2 Position Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Substrate Definition & Nomenclature Alignment

Before troubleshooting, we must align on the structural numbering to prevent "regio-confusion."

  • User Term: "4,5-dimethylthiophene" (Implies substituents at the "back" and an open "front").

  • IUPAC Standard: 2,3-dimethylthiophene .

    • S is position 1.

    • Methyls are at positions 2 and 3.

    • Open Positions: C4 (

      
      , less reactive) and C5  (
      
      
      
      , highly reactive).
  • Target: When you request "C2 functionalization" of a 4,5-dimethyl system, you are targeting the open

    
    -position adjacent to the sulfur . In IUPAC terms, this is C5 .
    

This guide treats the target as the open


-position (C5 in IUPAC, user's C2).

Troubleshooting Guide: Common Failure Modes

Use this decision matrix to identify your specific issue.

SymptomProbable CauseTechnical Solution
Product is functionalized on the Methyl group (Lateral) Thermodynamic control during lithiation allowed proton transfer from Methyl to Ring.Cool Down: Switch to Kinetic Control (-78°C). Avoid TMEDA if possible, or reduce incubation time.
Halogen atom migrated (e.g., 2-Br becomes 3-Br) Halogen Dance Reaction triggered by base (LDA/Li-amide).Switch Reagent: Use Li/Mg exchange (Turbo-Grignard) instead of deprotonation.
Mixture of mono- and di-functionalized products High reactivity of the electron-rich thiophene ring in EAS.Stoichiometry: Use slight deficiency of electrophile (0.9 equiv). Switch to milder Lewis Acids (e.g., ZnCl₂ vs AlCl₃).
Catalyst death (Pd black formation) in C-H activation Sulfur poisoning or competitive oxidative addition.Ligand Choice: Switch to phosphines with high cone angles (e.g., P(t-Bu)₃) or NHC ligands (PEPPSI) to stabilize Pd.

Deep Dive: The Lithiation Protocol (Kinetic vs. Thermodynamic)

The most common method to functionalize the


-position is lithiation followed by an electrophile quench. However, 2,3-dimethylthiophene has two acidic sites: the Ring Proton (

-C)
and the Lateral Methyl Protons .
The Mechanism of Failure (Lateral Lithiation)

If you use n-BuLi at temperatures above 0°C, or use thermodynamic bases (like LDA) with long reaction times, the initially formed


-lithio species (Kinetic Product) will deprotonate the adjacent methyl group to form the more stable lateral anion (Thermodynamic Product).
Optimized Protocol: Kinetic -Lithiation
  • Solvent: Anhydrous THF (Ether promotes lateral lithiation less than THF, but THF is needed for solubility).

  • Temperature: Cool substrate to -78°C .

  • Reagent: Add n-BuLi (1.1 equiv) dropwise.

  • Time: Stir for 30-45 mins max at -78°C. Do not warm up.

  • Quench: Add electrophile at -78°C.

Visualizing the Pathway

LithiationPathways Start 2,3-Dimethylthiophene Kinetic Kinetic Intermediate (Ring Lithiation - C5) Start->Kinetic n-BuLi, -78°C (Fast) Thermo Thermodynamic Intermediate (Lateral Lithiation - Methyl) Kinetic->Thermo Warm to >0°C or Long Time Prod_Target Target Product (C5-Functionalized) Kinetic->Prod_Target Electrophile (Quench at -78°C) Prod_Side Side Product (Chain Extension) Thermo->Prod_Side Electrophile

Figure 1: Kinetic vs. Thermodynamic control in the lithiation of dimethylthiophene. Warming the reaction causes the lithium to migrate from the ring to the methyl group.

Critical Alert: The Halogen Dance

If your starting material is a brominated derivative (e.g., 5-bromo-2,3-dimethylthiophene) and you attempt to functionalize C4 using a base (like LDA), you will likely trigger a Halogen Dance .

  • The Phenomenon: The base deprotonates ortho to the halogen.[1] The resulting anion is unstable and attacks the halogen of a neighboring molecule, causing the Br atom to "migrate" to the most stable position (often the

    
    -position, or swapping places).
    
  • The Fix: Do not use deprotonation (LDA). Use Halogen-Metal Exchange .

    • Reagent:i-PrMgCl·LiCl (Turbo Grignard) .

    • Condition: 0°C to RT. This inserts Mg into the C-Br bond faster than the base can deprotonate the ring, preventing migration.

HalogenDance Substrate 5-Bromo-2,3-dimethylthiophene Base Add LDA (Base) Substrate->Base Exchange Add i-PrMgCl (Turbo Grignard) Substrate->Exchange Anion Unstable Anion formed (Ortho to Br) Base->Anion Migration Br Migration (Dance) Thermodynamic Equilibration Anion->Migration WrongProd Regio-scrambled Product Migration->WrongProd Grignard Stable Grignard Species (No Migration) Exchange->Grignard Fast Insertion CorrectProd Target C5-Functionalized Grignard->CorrectProd

Figure 2: Avoiding the Halogen Dance. Using Turbo Grignard (Green path) prevents the scrambling observed with amide bases (Red path).

Advanced Method: C-H Activation (Pd-Catalyzed)

For arylation at the


-position (C5) without pre-functionalization (halogenation), Palladium-catalyzed C-H activation is superior but prone to catalyst poisoning by the sulfur atom.

Protocol for High Regioselectivity (C5 > C4):

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₃ or DavePhos . Bulky, electron-rich ligands prevent the Pd from binding too tightly to the thiophene sulfur (poisoning) and favor the electrophilic palladation mechanism at the electron-rich

    
    -carbon.
    
  • Base: K₂CO₃ or PivOK (Pivalate acts as a proton shuttle).

  • Solvent: Toluene or Xylene (Non-polar solvents often boost C5 selectivity over C4).

  • Temperature: 100-120°C.

Why it works: The


-C-H bond is more acidic and the carbon is more nucleophilic. By using a "Proton Abstraction" mechanism (CMD - Concerted Metallation Deprotonation), the Pd sits at the 

-position.

References & Further Reading

  • BenchChem. A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. (2025).[1][2][3][4]

  • Schnürch, M., et al. Halogen-Dance Reactions on Heteroaromatic Systems. (Imperial College/TU Wien).

  • Fairlamb, I. J. S. Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.

  • Mondal, A., et al. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes.[5] Angew.[5] Chem. Int. Ed. (2020).

  • Tang, S. Y., et al. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes.[6][7] Chemistry - A European Journal (2011).

  • Gschwend, H. W., & Rodriguez, H. R. Heteroatom-facilitated lithiations (Organic Reactions).[8] (Discusses Lateral vs Ring Lithiation).

Sources

Troubleshooting

Technical Support Center: Thiophene-3-Carbonyl Chloride Integrity Management

Topic: Handling Moisture Sensitivity of Thiophene-3-Carbonyl Chlorides CAS: 41507-35-1 (Parent Compound) Applicability: Medicinal Chemistry, Agrochemical Synthesis, Materials Science Core Directive: The Moisture Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity of Thiophene-3-Carbonyl Chlorides CAS: 41507-35-1 (Parent Compound) Applicability: Medicinal Chemistry, Agrochemical Synthesis, Materials Science

Core Directive: The Moisture Paradox

Executive Summary: Handling Thiophene-3-carbonyl chloride requires more than standard "dry technique." Unlike simple alkyl acid chlorides, the thiophene ring is electron-rich. When this compound hydrolyzes, it generates Hydrogen Chloride (HCl).[1] Crucially, thiophene derivatives are susceptible to acid-catalyzed polymerization.

Therefore, moisture ingress does not merely lower your yield; it triggers an autocatalytic degradation cycle where the byproduct (HCl) destroys the remaining reagent, often resulting in a black, insoluble tar.

The Golden Rule: Never store a "fuming" bottle. If HCl is present, the integrity of the thiophene ring is already compromised.

Critical Properties & The Hydrolysis Cascade

The Hydrolysis Mechanism

Understanding the failure mode is the first step to prevention. The electrophilic carbonyl carbon is attacked by water (nucleophile), leading to the release of HCl.

Key Data Points:

Property Value Implication
Physical State Solid (mp 51-54°C) Often requires melting or solution transfer; surface area affects hydrolysis rate.
Reactivity High (Electrophilic) Reacts violently with water, alcohols, and amines.
Byproducts Thiophene-3-carboxylic acid + HCl HCl gas promotes ring degradation/polymerization.

| Solubility | DCM, Toluene, THF (anhydrous) | Reacts with DMSO or DMF (avoid these unless specific protocols exist). |

Visualization: The Degradation Pathway

The following diagram illustrates the chemical causality of moisture exposure.

HydrolysisPathway Reagent Thiophene-3-carbonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Tar Polymerized Thiophene Tar Reagent->Tar Water H₂O (Moisture) Water->Intermediate Product Thiophene-3-carboxylic Acid (Solid) Intermediate->Product Elimination Byproduct HCl Gas (Catalyst for Tar) Intermediate->Byproduct Byproduct->Reagent Acid-Catalyzed Degradation

Figure 1: The hydrolysis cascade showing how moisture triggers HCl release, which subsequently catalyzes the degradation of the thiophene ring into tar.

Storage & Handling Protocols

Incoming Quality Control (QC)

Do not assume commercial bottles are 100% pure. The "White Solid" paradox can be misleading, as the hydrolyzed acid is also a white solid.

Protocol: The Methyl Ester Check Before committing valuable starting materials, validate the reagent:

  • Dissolve 50 mg of Thiophene-3-carbonyl chloride in 1 mL dry MeOH (in a vial).

  • Shake for 5 minutes (exothermic reaction expected).

  • Add 1 mL saturated NaHCO₃ to neutralize.

  • Extract with 1 mL DCM.

  • Analyze Organic Layer via GC-MS or TLC:

    • Single Spot/Peak: Pure Methyl Thiophene-3-carboxylate. Reagent is good.

    • Double Spot/Peak: Presence of Thiophene-3-carboxylic acid (from hydrolysis before MeOH addition). Reagent is degraded.[2]

Standard Handling Workflow

This compound is a low-melting solid. Do not melt it in an oven if the container has been opened previously; heat + trapped HCl = rapid decomposition.

HandlingWorkflow Start Start: Solid Reagent (mp 51-54°C) Check Is the bottle sealed/new? Start->Check Melt Gently Melt (Water Bath <60°C) Under Argon Flow Check->Melt Yes Solvent Do NOT Heat. Dissolve in Dry DCM/Toluene Directly in Bottle Check->Solvent No (Risk of HCl) Syringe Transfer as Liquid via Warm Syringe Melt->Syringe Reaction Reaction Vessel (Inert Atmosphere) Syringe->Reaction Cannula Transfer via Cannula or Syringe Solvent->Cannula Cannula->Reaction

Figure 2: Decision tree for transferring Thiophene-3-carbonyl chloride. Note the prohibition on heating previously opened bottles.

Troubleshooting Center (FAQ)

Q1: The reagent in the bottle has turned into a hard, crusty solid and smells acrid. Is it usable?

  • Diagnosis: Significant hydrolysis has occurred. The crust is likely Thiophene-3-carboxylic acid sealing in the remaining chloride. The smell is HCl.[3]

  • Solution: Do not attempt to chip it out. The risk of contamination is high. If you must proceed, dissolve the entire content in dry Thionyl Chloride (

    
    ) and reflux for 1-2 hours. This converts the acid back to the acid chloride. Distill off the excess 
    
    
    
    to recover usable reagent [1].

Q2: My reaction turned black immediately upon addition.

  • Diagnosis: "Thiophene Charring." You likely had trace moisture or free base (amine) without adequate cooling. The exotherm caused local overheating, and the HCl generated caused the thiophene ring to polymerize.

  • Solution:

    • Ensure the reaction is at 0°C or -78°C during addition.

    • Add the acid chloride slowly as a solution (DCM), not as a neat solid/melt.

    • Use a non-nucleophilic base scavenger (e.g., 2,6-Lutidine or solid

      
      ) if the reaction allows.
      

Q3: Can I purify this compound by column chromatography?

  • Answer: No. Silica gel contains water and surface hydroxyl groups that will hydrolyze the acid chloride immediately.

  • Alternative: Purify via Vacuum Distillation or Sublimation [2]. If strict purity is needed, recrystallization from dry hexane/toluene is possible, but distillation is superior for removing the hydrolyzed acid.

Q4: I see a "fume" when I insert a needle into the septum.

  • Diagnosis: The reagent is reacting with atmospheric moisture entering through the needle.

  • Solution: Use a "positive pressure" technique.[4] Ensure the bottle is under a slight overpressure of Nitrogen/Argon before inserting the needle. Use a gas-tight syringe.

Emergency & Disposal Protocols

Spill Management

Scenario: A vial drops and breaks on the benchtop.

  • Evacuate: The immediate release of HCl gas is an inhalation hazard. Clear the area.

  • PPE: Wear a full-face respirator or work strictly in a fume hood. Double nitrile gloves are mandatory.

  • Neutralization: Do not use water (it will fume violently). Cover the spill with solid Sodium Bicarbonate (

    
    ) or Calcium Carbonate. This neutralizes the acid slowly.
    
  • Cleanup: Once fizzing stops, sweep up the solid and dispose of it as hazardous chemical waste (acidic solid).

Quenching Reaction Mixtures

Never pour unreacted acid chloride directly into a waste drum. Protocol:

  • Cool the reaction mixture to 0°C.

  • Slowly add a 1:1 mixture of Ice and Saturated

    
    .
    
  • Stir vigorously until all oil droplets disappear (ensure complete hydrolysis).

  • Check pH to ensure neutrality before disposal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for regenerating acid chlorides using thionyl chloride).
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.
  • Sigma-Aldrich. Safety Data Sheet: Thiophene-3-carbonyl chloride. (Accessed 2024).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733230, Thiophene-3-carbonyl chloride. (Accessed 2024).

Sources

Optimization

Technical Support Center: Purification of 4,5-dimethylthiophene-3-carbonyl chloride

Welcome to the Technical Support Center for the purification of 4,5-dimethylthiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4,5-dimethylthiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and purifying this reactive intermediate. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high purity and consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 4,5-dimethylthiophene-3-carbonyl chloride?

The most likely impurities in your crude product originate from the starting materials, reagents used in its synthesis, and subsequent degradation.[1] These typically include:

  • 4,5-dimethylthiophene-3-carboxylic acid: The unreacted starting material from the chlorination reaction.

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess and must be removed.[2][3]

  • Chlorinating Agent Byproducts: Thionyl chloride can decompose over time, especially if the quality is poor, to form species like S₂Cl₂, which can lead to a yellow or orange discoloration of the product.[4]

  • Hydrolysis Product: Due to the high reactivity of the acyl chloride functional group, exposure to atmospheric moisture will hydrolyze the product back to the corresponding carboxylic acid. This is a primary concern during workup and storage.

  • Hydrogen Chloride (HCl): A gaseous byproduct of the chlorination reaction that can remain dissolved in the crude product.[1]

Q2: Is it always necessary to purify the crude 4,5-dimethylthiophene-3-carbonyl chloride before the next step?

Not always, but it is highly recommended for achieving clean, reproducible results. For many subsequent reactions, such as amide or ester formation, the crude product can sometimes be used directly after removing the excess chlorinating agent under reduced pressure.[4][5] However, purification is essential under the following circumstances:

  • The subsequent reaction is sensitive to acidic conditions (residual HCl or carboxylic acid).

  • High purity is required for the final product, and downstream purification is challenging.

  • The presence of impurities could lead to unwanted side reactions or affect reaction kinetics.

  • The crude product is darkly colored, indicating significant impurities that may interfere with the reaction.[6]

Q3: What are the primary recommended purification methods for 4,5-dimethylthiophene-3-carbonyl chloride?

Given its reactive nature, the purification options are limited to anhydrous methods. The two most effective techniques are:

  • Fractional Vacuum Distillation: This is the most common and effective method for purifying liquid acyl chlorides.[7][8][9] Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

  • Recrystallization: If the compound is a solid or can be induced to crystallize, this is an excellent method for achieving high purity. It requires finding a suitable anhydrous solvent system from which the product crystallizes well upon cooling, leaving impurities in the mother liquor.[1][10]

Q4: How should I handle and store the purified 4,5-dimethylthiophene-3-carbonyl chloride?

Due to its moisture sensitivity, all handling must be done under strictly anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere).[11][5]

  • Use oven-dried or flame-dried glassware.

  • Use septa and cannulation techniques for transfers.

  • Store the purified product in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under an inert atmosphere.

  • For long-term storage, placing the sealed container in a desiccator at low temperature (2-8°C) is recommended.[6]

Q5: How can I assess the purity of my product? Direct TLC or HPLC analysis seems to cause decomposition.

You are correct; direct analysis on silica gel (TLC) or standard HPLC columns can lead to rapid hydrolysis and give misleading results.[4][11] The recommended approach is to derivatize the acyl chloride into a more stable compound before analysis:

  • Derivatization for GC/HPLC: Quench a small aliquot of the purified product with a dry alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the corresponding stable methyl or ethyl ester. This ester can then be easily analyzed by GC or HPLC to determine the purity of the parent acyl chloride.[4][6] A similar approach using an amine like benzylamine can also be used.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used for direct analysis, but the sample must be prepared using an anhydrous NMR solvent (e.g., CDCl₃) in a dry NMR tube, and the analysis must be performed quickly. The presence of the starting carboxylic acid is easily identifiable in the NMR spectrum.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification, providing likely causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product is Dark or Colored (Yellow/Brown/Black) 1. Impure or old chlorinating agent (e.g., thionyl chloride).[6] 2. Reaction or distillation temperature was too high, causing thermal decomposition. 3. Impurities in the starting carboxylic acid.1. Purify the thionyl chloride by distillation before use.[6] 2. Ensure the reaction temperature is controlled. For distillation, use a high vacuum to lower the boiling point. 3. Recrystallize the starting 4,5-dimethylthiophene-3-carboxylic acid before conversion.
Low Yield After Distillation 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Product loss due to hydrolysis during workup or transfer. 3. Thermal decomposition during distillation.1. Ensure sufficient reaction time and stoichiometry of the chlorinating agent. 2. Use thoroughly dried glassware and perform all operations under an inert atmosphere.[11] 3. Improve the vacuum to distill at a lower temperature. Use a short-path distillation apparatus to minimize residence time at high temperatures.
Product Solidifies in Condenser During Distillation The melting point of the product is higher than the temperature of the condenser cooling fluid.Use a condenser with a wider bore or a jacketed condenser with controlled temperature fluid. You can also gently warm the condenser with a heat gun, but this should be done with extreme caution.
Inconsistent Results in Subsequent Reactions Residual impurities (e.g., starting acid, chlorinating agent) are affecting the reaction.Re-purify the acyl chloride using fractional vacuum distillation to ensure high purity.[6] Confirm purity using a derivatization method (see FAQ Q5) before proceeding.

Purification Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate purification method for your crude 4,5-dimethylthiophene-3-carbonyl chloride.

G start Crude Product Obtained check_state Is the crude product a solid or an oil? start->check_state solid Product is a Solid or can be Crystallized check_state->solid Solid oil Product is an Oil check_state->oil Oil recrystallize Protocol 2: Recrystallization solid->recrystallize distill Protocol 1: Fractional Vacuum Distillation oil->distill check_purity Assess Purity (e.g., via Derivatization-GC) recrystallize->check_purity distill->check_purity pure Product is Pure check_purity->pure Yes not_pure Purity Not Sufficient check_purity->not_pure No troubleshoot Consult Troubleshooting Guide not_pure->troubleshoot G start Purification Attempted purity_check Purity Assessment Shows Impurities start->purity_check impurity_id Identify Impurity Type purity_check->impurity_id low_bp Low-Boiling Impurity (e.g., SOCl₂) impurity_id->low_bp Volatiles high_bp High-Boiling Impurity (e.g., Carboxylic Acid) impurity_id->high_bp Residue hydrolysis Product Hydrolyzed (Carboxylic Acid Present) impurity_id->hydrolysis Acid solution_low_bp Action: Improve fractional distillation. Use a longer column or distill more slowly. low_bp->solution_low_bp solution_high_bp Action: Ensure complete conversion in reaction step. Distill carefully, leaving residue behind. high_bp->solution_high_bp solution_hydrolysis Action: Improve anhydrous technique. Dry all glassware and solvents. Use inert atmosphere. hydrolysis->solution_hydrolysis

Caption: Diagnostic flowchart for troubleshooting impurities.

References

  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. [URL: https://www.lookchem.
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s55z5x/synthesis_of_acyl_chlorides_with_thionyl_chloride/]
  • acetyl chloride - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0547]
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00293]
  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents. [URL: https://patents.google.
  • 2-Thiophenecarbonyl chloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5271-67-0.htm]
  • US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents. [URL: https://patents.google.
  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ... - Google Patents. [URL: https://patents.google.
  • Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions - Benchchem. [URL: https://www.benchchem.
  • Thiophene-3-carbonyl Chloride - MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1254]
  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. [URL: https://www.researchgate.net/post/What_should_i_reconsider_in_my_experiment_for_acyl_chloride_to_be_formed]
  • Acid Chloride/ chloroformate purification? - ResearchGate. [URL: https://www.researchgate.
  • Preparation of Acyl Chlorides - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.04%3A_Chemistry_of_Acid_Chlorides]
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  • (PDF) Thiophene-3-carbonyl Chloride - ResearchGate. [URL: https://www.researchgate.net/publication/352936993_Thiophene-3-carbonyl_Chloride]
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [URL: https://www.tsijournals.
  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chlorothiophene-2-carbonyl-Chloride]
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  • 4,5-dimethylthiophene-3-carbonyl chloride | 1160248-80-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh99a47dcb]
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  • Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/3dftz6/need_help_in_converting_a_carboxylic_acid_to_an/]
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150193/]
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Troubleshooting

Technical Support Center: 4,5-Dimethylthiophene-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for 4,5-dimethylthiophene-3-carbonyl chloride. This guide is designed to provide in-depth, practical ad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 4,5-dimethylthiophene-3-carbonyl chloride. This guide is designed to provide in-depth, practical advice to researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to combine technical precision with real-world experience to help you navigate the challenges of working with this reactive compound. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Rapid Decomposition of 4,5-Dimethylthiophene-3-carbonyl Chloride in Solution

Symptoms:

  • You observe a rapid loss of starting material, as indicated by TLC, LC-MS, or NMR.

  • The reaction mixture changes color, often turning yellow or brown.

  • Unexpected side products are detected.

Potential Causes & Solutions:

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis, reacting vigorously with water to form the corresponding carboxylic acid.[1][2] This is the most common cause of decomposition.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the compound under an inert atmosphere as much as possible.[1]

  • Reaction with Protic Solvents: Alcohols and other protic solvents will react with the acyl chloride to form esters or other derivatives.[3][4]

    • Solution: Choose aprotic solvents for your reactions, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[5] If a protic solvent is required for a subsequent step, ensure the acyl chloride has been fully consumed before its addition.

  • Instability in Certain Aprotic Solvents: While aprotic, some solvents can still pose problems. For instance, dimethylformamide (DMF) can react with acyl chlorides, especially at elevated temperatures.[6]

    • Solution: For reactions in DMF, it is advisable to conduct them at low temperatures (e.g., 0 °C) and to use the acyl chloride immediately after preparation or addition.

Issue 2: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in product yield from batch to batch, even when following the same procedure.

Potential Causes & Solutions:

  • Purity of Starting Material: The purity of 4,5-dimethylthiophene-3-carbonyl chloride can vary. Impurities from its synthesis, such as the corresponding carboxylic acid, can interfere with the reaction.

    • Solution: If possible, analyze the purity of the acyl chloride by NMR or derivatization followed by HPLC before use.[7] If impurities are present, consider purification by distillation under reduced pressure, though this can be challenging due to its reactivity.

  • Moisture in Reagents or Atmosphere: Even trace amounts of moisture in other reagents or from the atmosphere can consume the acyl chloride, leading to lower yields.[4]

    • Solution: Dry all reagents thoroughly. Use fresh, anhydrous solvents. Maintain a positive pressure of an inert gas during the reaction setup and execution.

Issue 3: Difficulty in Monitoring Reaction Progress by TLC

Symptoms:

  • The acyl chloride spot on the TLC plate streaks or appears at the same Rf as the starting carboxylic acid.[8]

Potential Causes & Solutions:

  • On-Plate Hydrolysis: The silica gel on a standard TLC plate contains adsorbed water, which can rapidly hydrolyze the acyl chloride.[8]

    • Solution 1 (Derivatization): Quench a small aliquot of the reaction mixture with a nucleophile (e.g., a primary amine like aniline or benzylamine) in a separate vial. This will form a stable amide derivative that can be easily visualized on TLC.

    • Solution 2 (Careful Technique): While challenging, you can try to minimize hydrolysis by spotting the TLC plate quickly and developing it immediately in a dry chromatography chamber. However, this method is often unreliable.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,5-dimethylthiophene-3-carbonyl chloride?

A1: To ensure its stability, 4,5-dimethylthiophene-3-carbonyl chloride should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[9][10] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.[11]

Q2: My 4,5-dimethylthiophene-3-carbonyl chloride has a slight yellow tint. Is it still usable?

A2: A pale yellow color may not necessarily indicate significant degradation. However, a pronounced yellow or brownish color is a sign of impurity formation.[11] It is highly recommended to assess the purity of the compound before use, for example, by taking a proton NMR spectrum. The presence of a broad singlet corresponding to a carboxylic acid proton would indicate hydrolysis.

Q3: What are the primary degradation pathways for thiophene-based acyl chlorides?

A3: The primary degradation pathways include:

  • Hydrolysis: Reaction with water to form 4,5-dimethylthiophene-3-carboxylic acid.[2]

  • Alcoholysis/Aminolysis: Reaction with alcohols or amines to form esters or amides, respectively.[1][4]

  • Oxidative Degradation: The sulfur atom in the thiophene ring can be susceptible to oxidation, although the thiophene ring itself is generally stable to mild oxidizing agents.[12][13]

  • Polymerization: In the presence of strong Lewis acids, thiophene derivatives can be prone to polymerization.[14]

Stability in Common Laboratory Solvents

The stability of 4,5-dimethylthiophene-3-carbonyl chloride is highly dependent on the solvent used. Below is a summary of its expected stability in common laboratory solvents.

SolventClassificationExpected StabilityNotes
Dichloromethane (DCM)AproticGoodEnsure the solvent is anhydrous.
Tetrahydrofuran (THF)AproticGoodAnhydrous THF is crucial. Peroxides in aged THF can be a concern for some reactions.
TolueneAproticGoodMust be anhydrous.
Acetonitrile (ACN)Aprotic, PolarModerateCan be reactive with some acyl chlorides, especially in the presence of impurities. Use with caution and at low temperatures.
Dimethylformamide (DMF)Aprotic, PolarPoor to ModerateCan react with acyl chlorides.[6] Use at low temperatures and for short reaction times.
Water, Alcohols (e.g., Methanol, Ethanol)ProticVery PoorRapidly reacts to form the carboxylic acid or corresponding ester.[3]
Experimental Protocols
Protocol 1: Small-Scale Derivatization for Reaction Monitoring

This protocol describes a quick and effective method to monitor the consumption of 4,5-dimethylthiophene-3-carbonyl chloride in a reaction by converting it to a stable amide derivative for TLC or LC-MS analysis.

Materials:

  • Reaction mixture aliquot (e.g., 10-20 µL)

  • Anhydrous dichloromethane (DCM)

  • Benzylamine

  • Small vial (e.g., 1 mL) with a cap

Procedure:

  • In the small vial, add ~0.2 mL of anhydrous DCM.

  • Add 1-2 drops of benzylamine to the DCM.

  • Withdraw a small aliquot of your reaction mixture and add it to the vial containing the benzylamine solution.

  • Cap the vial and vortex briefly.

  • The derivatization is typically instantaneous.

  • Spot the resulting solution directly onto a TLC plate or dilute further for LC-MS analysis.

Protocol 2: General Procedure for Acylation using 4,5-Dimethylthiophene-3-carbonyl Chloride

This protocol provides a general workflow for reacting 4,5-dimethylthiophene-3-carbonyl chloride with a nucleophile (e.g., an amine or alcohol).

Materials:

  • 4,5-dimethylthiophene-3-carbonyl chloride

  • Nucleophile (e.g., primary amine)

  • Anhydrous aprotic solvent (e.g., DCM or THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine), if needed to scavenge HCl byproduct

  • Inert atmosphere (nitrogen or argon)

  • Dry glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the nucleophile and the tertiary amine base (if used) in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Slowly add a solution of 4,5-dimethylthiophene-3-carbonyl chloride in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature while monitoring its progress (e.g., using the derivatization protocol above).

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Visualizing Reaction Pathways
Decomposition Pathway: Hydrolysis

G AcylChloride 4,5-Dimethylthiophene-3-carbonyl Chloride CarboxylicAcid 4,5-Dimethylthiophene-3-carboxylic Acid AcylChloride->CarboxylicAcid Hydrolysis HCl HCl AcylChloride->HCl Water H₂O (Moisture) Water->CarboxylicAcid

Caption: Hydrolysis of 4,5-dimethylthiophene-3-carbonyl chloride.

Experimental Workflow: Derivatization for Monitoring

G cluster_reaction Main Reaction cluster_derivatization Derivatization cluster_analysis Analysis ReactionMixture Reaction Mixture (Containing Acyl Chloride) Aliquot Take Aliquot ReactionMixture->Aliquot Quench Quench with Benzylamine in DCM Aliquot->Quench StableAmide Stable Amide Derivative Quench->StableAmide TLC TLC Analysis StableAmide->TLC LCMS LC-MS Analysis StableAmide->LCMS

Caption: Workflow for reaction monitoring via derivatization.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • SciSpace. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Available at: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available at: [Link]

  • Chemguide. acyl chlorides and water, alcohols or phenol. Available at: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Save My Exams. Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • Journal of the American Chemical Society. Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. Available at: [Link]

  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Available at: [Link]

  • Organic Syntheses Procedure. 2-acetothienone. Available at: [Link]

  • MDPI. Thiophene-3-carbonyl Chloride. Available at: [Link]

  • ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. Available at: [Link]

  • ACS Publications. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry. Available at: [Link]

  • PMC. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • NIH. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC. Available at: [Link]

  • Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethylthiophene-3-carbonyl Chloride

For researchers, scientists, and professionals in drug development, the unambiguous identification of reactive intermediates is paramount. 4,5-Dimethylthiophene-3-carbonyl chloride serves as a crucial building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of reactive intermediates is paramount. 4,5-Dimethylthiophene-3-carbonyl chloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. Understanding its behavior under analytical conditions, such as electron ionization mass spectrometry (EI-MS), is essential for reaction monitoring, impurity profiling, and structural elucidation. This guide provides an in-depth analysis of the EI-MS fragmentation pattern of 4,5-dimethylthiophene-3-carbonyl chloride, comparing it with structurally related analogs to offer a comprehensive understanding of how subtle molecular changes influence fragmentation pathways.

The Decisive Influence of Structure on Fragmentation

Electron ionization is a high-energy process that not only ionizes a molecule but also imparts sufficient energy to induce fragmentation. The resulting fragmentation pattern is a molecular fingerprint, dictated by the weakest bonds and the stability of the resulting fragment ions. In 4,5-dimethylthiophene-3-carbonyl chloride, the fragmentation is primarily governed by the interplay between the relatively stable dimethylthiophene ring and the highly reactive acyl chloride moiety.

The initial ionization event typically involves the removal of a non-bonding electron from the sulfur or oxygen atom, or a pi-electron from the thiophene ring, generating the molecular ion (M•+). The subsequent fragmentation pathways are a direct consequence of the molecule's effort to stabilize this positive charge.

Predicted Fragmentation Pathway of 4,5-Dimethylthiophene-3-carbonyl Chloride

The mass spectrum of 4,5-dimethylthiophene-3-carbonyl chloride is anticipated to be characterized by several key fragmentation events. The molecular ion (M•+) at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) may be observed, though likely with low abundance, a common trait for acyl chlorides which are prone to rapid fragmentation.[1]

The most favorable initial fragmentation is the cleavage of the C-Cl bond, a relatively weak bond, to yield a resonance-stabilized acylium ion. This process is a hallmark of acyl chloride fragmentation.[2] A subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion leads to the formation of a substituted thienyl cation. Further fragmentation of the thiophene ring can also occur, although the aromatic nature of the ring lends it considerable stability.[3][4]

Below is a visual representation of the predicted primary fragmentation cascade.

fragmentation_pathway M 4,5-Dimethylthiophene-3-carbonyl chloride (M•+) m/z 174/176 A [M-Cl]+ (Acylium Ion) m/z 139 M->A - Cl• B [M-COCl]+ (Thienyl Cation) m/z 111 A->B - CO Cl •Cl CO CO

Caption: Predicted EI-MS fragmentation of 4,5-dimethylthiophene-3-carbonyl chloride.

A Comparative Analysis: The Impact of Functional Groups and Aromatic Systems

To truly appreciate the unique fragmentation signature of 4,5-dimethylthiophene-3-carbonyl chloride, it is instructive to compare it with analogs that have variations in the acyl group and the aromatic core. We will consider benzoyl chloride, a simple aromatic acyl chloride, and 3-acetyl-2,5-dimethylthiophene, where the chloro group is replaced by a methyl group.

CompoundMolecular Ion (m/z)[M-Cl]⁺ or [M-CH₃]⁺ (m/z)[M-COCl]⁺ or [M-COCH₃]⁺ (m/z)Base Peak (m/z)Key Observations
4,5-Dimethylthiophene-3-carbonyl chloride 174/176 (Predicted low abundance)139111139 (Predicted)Fragmentation dominated by the loss of the chlorine radical to form a stable acylium ion.
Benzoyl Chloride 140/14210577105The benzoyl cation is highly stable due to resonance with the benzene ring, making it the base peak.[3][5][6][7]
3-Acetyl-2,5-dimethylthiophene 154139111139Loss of a methyl radical leads to the same acylium ion as the loss of Cl from the title compound.[1][8][9]

This comparison highlights that the initial fragmentation is heavily influenced by the substituent on the carbonyl group. Both acyl chlorides readily lose the halogen to form a stable acylium ion. In the case of the acetyl-substituted thiophene, the loss of a methyl radical is the analogous primary fragmentation step, leading to an ion of the same mass as the acylium ion from our target molecule. The stability of the aromatic ring, be it benzene or thiophene, is evident from the subsequent loss of CO to form the respective aryl cations.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of 4,5-dimethylthiophene-3-carbonyl chloride using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of 4,5-dimethylthiophene-3-carbonyl chloride in a dry, aprotic solvent such as dichloromethane or hexane. It is crucial to use a dry solvent to prevent hydrolysis of the acyl chloride.

2. GC-MS System Configuration:

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

  • GC Column:

    • A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Interface:

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 35-350

    • Solvent Delay: 3 minutes

3. Data Acquisition and Analysis:

  • Acquire the data and identify the chromatographic peak corresponding to 4,5-dimethylthiophene-3-carbonyl chloride.

  • Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and reference spectra of similar compounds.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep Dissolve in Dry Dichloromethane inject Inject into GC-MS prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Extract Mass Spectrum detect->spectrum interpret Identify Fragments spectrum->interpret compare Compare with Analogs interpret->compare

Caption: Workflow for GC-MS analysis of 4,5-dimethylthiophene-3-carbonyl chloride.

Conclusion

The fragmentation pattern of 4,5-dimethylthiophene-3-carbonyl chloride under electron ionization is a predictable and informative characteristic driven by the fundamental principles of physical organic chemistry. The facile loss of the chlorine atom to form a highly stable acylium ion is the dominant fragmentation pathway. By comparing its fragmentation to that of benzoyl chloride and 3-acetyl-2,5-dimethylthiophene, we can clearly discern the influence of both the acyl substituent and the aromatic core on the resulting mass spectrum. This comparative approach not only aids in the confident identification of the target molecule but also deepens our understanding of structure-fragmentation relationships, a critical skill for chemists in research and development.

References

  • NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides. Retrieved February 12, 2026, from [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Retrieved February 12, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). Benzoylchloride. Retrieved February 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4,5-Dimethylthiophene-3-carbonyl chloride

[1] Executive Summary & Chemical Hazard Assessment[2] 4,5-Dimethylthiophene-3-carbonyl chloride (CAS: 1160248-80-5) represents a specific class of high-energy electrophiles.[1] While standard acid chloride protocols appl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Hazard Assessment[2]

4,5-Dimethylthiophene-3-carbonyl chloride (CAS: 1160248-80-5) represents a specific class of high-energy electrophiles.[1] While standard acid chloride protocols apply, the thiophene moiety introduces specific requirements regarding sulfur-bearing waste streams.[1]

Critical Warning: This compound is water-reactive .[2][3] Direct contact with water or humid air releases hydrogen chloride (HCl) gas and heat. Improper disposal down laboratory drains can cause plumbing failure, toxic gas release, and regulatory violations under RCRA (Resource Conservation and Recovery Act).[1]

Physicochemical Hazard Profile
PropertyValue / CharacteristicOperational Implication
Functional Group Acyl Chloride (-COCl)High reactivity with nucleophiles (water, alcohols, amines).[1]
Reaction Byproducts HCl (gas/acid) + Carboxylic AcidHydrolysis generates corrosive fumes and acidic organic residue.
Sulfur Content Thiophene RingMust not be incinerated without scrubbers; requires specific waste labeling.
Physical State Solid or Oil (Low MP)May solidify in addition funnels; requires solvent carrier for controlled quenching.

Pre-Disposal Stabilization (Quenching Protocol)

Core Directive: Never dispose of the active acid chloride directly. It must be chemically deactivated (quenched) into its corresponding carboxylic acid salt before entering the waste stream.

The "Dilute-Cool-Destroy" Methodology[1][5]
Step-by-Step Quenching Procedure
  • Preparation (The Heat Sink):

    • Prepare a 10-20% sodium carbonate (

      
      ) or sodium bicarbonate (
      
      
      
      ) solution in a large beaker or Erlenmeyer flask.
    • Volume Rule: Use at least 10mL of base solution per 1 gram of acid chloride.

    • Place the receiving flask in an ice/water bath (

      
      ).
      
  • Solubilization (The Dilution):

    • Dissolve the 4,5-dimethylthiophene-3-carbonyl chloride in an inert solvent (Dichloromethane is preferred for solubility; Toluene is an alternative if non-halogenated waste is required).[1][4]

    • Ratio: 1:5 (w/v) minimum.

  • Controlled Addition (The Destruction):

    • CRITICAL: Add the Acid Chloride solution TO the Base . Never add water to the acid chloride.[3]

    • Use an addition funnel or syringe pump for slow introduction.

    • Monitor temperature; keep internal temp

      
      .
      
    • Observation: Effervescence (

      
       release) is normal. Wait for bubbling to cease between additions.
      
  • Validation:

    • Check pH of the aqueous layer. It must be pH 6-9. If acidic, add more base.[1]

Operational Workflow Diagram

QuenchingProtocol Start Start: Waste Identification PPE Equip PPE: Nitrile Gloves, Goggles, Face Shield, Lab Coat Start->PPE Decision Quantity > 5g? PPE->Decision Direct Direct Addition: (Very Slow) Decision->Direct No Solvent Solvent Carrier Method: Dissolve in DCM/Toluene Decision->Solvent Yes Receiver Receiver Flask: 10% Na2CO3 + Ice Bath Direct->Receiver Solvent->Receiver Action ACTION: Add Acid Chloride TO Base (Dropwise) Receiver->Action Reaction Hydrolysis Reaction: R-COCl + H2O -> R-COOH + HCl (HCl neutralized by Base) Action->Reaction Check Check pH Reaction->Check Adjust Add more Base Check->Adjust pH < 6 Segregation Phase Separation Check->Segregation pH 6-9 Adjust->Check WasteOrg Organic Phase: Halogenated/Sulfur Waste Segregation->WasteOrg Organic Layer WasteAq Aqueous Phase: Check Local Sewer Limits Segregation->WasteAq Aqueous Layer

Caption: Logical flow for the controlled hydrolysis (quenching) of acid chlorides, prioritizing thermal control and pH validation.

Waste Stream Segregation & Regulatory Compliance

Once quenched, the material is no longer "Reactive" (D003), but it still presents chemical hazards.[1] The thiophene ring dictates that this cannot be treated as standard organic waste in all jurisdictions due to sulfur dioxide (


) generation upon incineration [1].
Waste Classification Table
ComponentStateRCRA/EPA Code ConsiderationsDisposal Tag Instructions
Organic Phase (if DCM used)LiquidF002 (Spent Halogenated Solvent)"Halogenated Organic Waste with Sulfur. Contains: Dichloromethane, 4,5-dimethylthiophene-3-carboxylic acid."[1]
Organic Phase (if Toluene used)LiquidD001 (Ignitable), F005 "Non-Halogenated Organic Waste with Sulfur.[1] Flammable."
Aqueous Phase LiquidN/A (if pH 6-9 and no organics)"Aqueous Waste - High Salt Content." (Check local EHS for drain disposal limits).
Solid Residue (if filtered)SolidD002 (if acidic)"Solid Chemical Waste. Thiophene derivative."[1]

Important Note on Sulfur: Ensure your waste manifest explicitly lists "Thiophene derivative" or "Organic Sulfur." Waste disposal vendors often use different incineration feeds for high-sulfur compounds to prevent acid rain precursors [2].

Emergency Spill Response

In the event of a spill of the unquenched 4,5-dimethylthiophene-3-carbonyl chloride:

  • Evacuate & Ventilate: The hydrolysis with moisture in the air will generate HCl mist. Clear the area.

  • Do NOT use Water: Spraying water on a spill will cause a violent reaction and spread the contamination.

  • Absorb: Use Dry Sand , Vermiculite , or Calcium Carbonate (limestone) to cover the spill.[1]

  • Neutralize: Once absorbed, the material can be carefully collected into a container and treated as solid hazardous waste (Corrosive/Reactive).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[5]

  • Massachusetts Institute of Technology (MIT) EHS. SOP: Acid Chlorides Handling and Disposal. (Standard academic protocol for quenching water-reactive electrophiles).

  • Sigma-Aldrich. Safety Data Sheet: Thiophene-2-carbonyl chloride (Analog). (Provides baseline toxicological and reactivity data for thiophene acid chlorides).

  • Princeton University EHS. Waste Disposal Procedures for Reactive Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Dimethylthiophene-3-carbonyl chloride
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Reactant of Route 2
4,5-Dimethylthiophene-3-carbonyl chloride
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